molecular formula C12H17NO2 B2903862 [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol CAS No. 2416243-67-7

[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Cat. No.: B2903862
CAS No.: 2416243-67-7
M. Wt: 207.273
InChI Key: AMJJLEJVWSPDJJ-UHFFFAOYSA-N
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Description

[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol is a chiral azetidine derivative that serves as a valuable scaffold in diversity-oriented synthesis (DOS) and medicinal chemistry research. Compounds based on the azetidine (four-membered nitrogen-containing ring) core are of significant interest for exploring new chemical space and developing novel bioactive molecules . The presence of multiple functional groups, including the benzyl group and hydroxymethyl substituents, makes this compound a versatile intermediate for further chemical diversification. It can be utilized in the construction of fused, bridged, or spirocyclic ring systems, which are privileged structures in drug discovery for targeting the central nervous system (CNS) and other therapeutic areas . As a building block, it enables researchers to study structure-activity relationships (SAR) and stereo-structure-activity relationships (SSAR) in the development of potential ligands and probes. This product is intended for research applications as a chemical intermediate and building block in organic synthesis. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-12(10-15)6-7-13(12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJLEJVWSPDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1(CO)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

undergraduate synthesis of a 2,2-disubstituted azetidine

Technical Guide: Synthesis of 2,2-Disubstituted Azetidines via -Lactam Reduction

Part 1: Strategic Overview & Theoretical Framework

The Structural Challenge

Azetidines (4-membered nitrogen heterocycles) possess significant ring strain (~26 kcal/mol). While simple azetidines are accessible via thermolysis or nucleophilic displacement, 2,2-disubstituted azetidines present a unique synthetic challenge. The introduction of a quaternary center adjacent to the nitrogen creates steric bulk that inhibits standard

The Solution: The -Lactam Route

To circumvent the entropic and steric barriers of direct cyclization, this protocol utilizes the reduction of 4,4-disubstituted-2-azetidinones (

  • Advantage: The 4-membered ring is pre-formed in the lactam precursor (often via [2+2] cycloaddition), which is thermodynamically distinct from the alkylation transition state.

  • Transformation: The carbonyl group of the lactam is reduced to a methylene group using Lithium Aluminum Hydride (

    
    ), preserving the delicate 4-membered ring and the quaternary center.
    
The Gem-Dialkyl (Thorpe-Ingold) Effect

Although this guide focuses on reduction, the stability of the resulting 2,2-disubstituted azetidine is enhanced by the Thorpe-Ingold effect . The presence of the gem-dimethyl (or similar) group compresses the internal bond angle, reducing the conformational entropy of the open chain and stabilizing the cyclic form.

Part 2: Experimental Protocol

Reaction Scheme

Target Molecule: 2,2-Dimethylazetidine (isolated as the N-Tosyl or Hydrochloride salt). Precursor: 4,4-Dimethyl-2-azetidinone (commercially available or synthesized via CSI/Isobutylene).

Reagents:

  • Substrate: 4,4-Dimethyl-2-azetidinone (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    )
    
  • Quench: Fieser Method (

    
    , 15% 
    
    
    ,
    
    
    )
Step-by-Step Methodology
Phase A: Preparation of the Reductant (Strict Anhydrous Conditions)
  • Setup: Oven-dry a 250 mL two-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble under a positive pressure of Nitrogen (

    
    ) or Argon.
    
  • Solvent Prep: Freshly distill THF over Na/Benzophenone or dispense from an SPS (Solvent Purification System).

  • Charging: Add

    
     pellets (or powder) to the RBF. Note: Handle under inert atmosphere; LAH is pyrophoric.
    
  • Suspension: Carefully add anhydrous THF via syringe/cannula to create a grey suspension. Cool to 0°C using an ice/water bath.

Phase B: Addition and Reduction
  • Dissolution: Dissolve 4,4-dimethyl-2-azetidinone in anhydrous THF in a separate dry flask.

  • Addition: Transfer the lactam solution to the addition funnel. Add dropwise to the stirred

    
     suspension at 0°C over 20 minutes.
    
    • Observation: Evolution of

      
       gas may occur; ensure proper venting through the inert gas line.
      
  • Reflux: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to gentle reflux (66°C for THF) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Visualization: Ninhydrin or

      
       chamber). The carbonyl stretch (~1760 
      
      
      ) in IR should disappear.
Phase C: The Fieser Quench (Critical Safety Step)

Caution: Quenching LAH is highly exothermic. Perform slowly at 0°C.

  • Cool: Return the reaction mixture to 0°C.

  • Stoichiometric Quench: For every x grams of

    
     used, add:
    
    • x mL of Distilled Water (very slowly).

    • x mL of 15% Aqueous NaOH.

    • 3x mL of Distilled Water.

  • Precipitation: A white, granular precipitate of aluminum salts (

    
    ) will form.
    
  • Filtration: Stir for 30 minutes until the precipitate is white and loose. Filter through a Celite pad. Wash the pad with warm THF.

Phase D: Isolation and Derivatization
  • Drying: Dry the filtrate over anhydrous

    
     or 
    
    
    .
  • Concentration: Carefully concentrate under reduced pressure (Rotovap). Warning: 2,2-Dimethylazetidine is volatile (bp ~85-90°C). Do not apply high vacuum or high heat.

  • Derivatization (Recommended for Undergrads):

    • Dissolve the crude oil in

      
      .
      
    • Add Triethylamine (1.2 equiv) and Tosyl Chloride (1.1 equiv).

    • Stir for 2 hours. Wash with water/brine.

    • Recrystallize the stable N-Tosyl-2,2-dimethylazetidine .

Part 3: Data Presentation & Analysis

Quantitative Summary
ParameterValue / ConditionNotes
Limiting Reagent 4,4-Dimethyl-2-azetidinonePre-dried
Reductant

(2.0 equiv)
Excess ensures full reduction
Temperature 0°C

66°C (Reflux)
Heat required for amide reduction
Time 4-6 HoursMonitor by TLC
Yield (Typical) 65% - 80%Volatility is main loss factor
Appearance Colorless Oil (Free base)White Solid (N-Tosyl derivative)
Characterization (N-Tosyl-2,2-dimethylazetidine)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.75 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H) - Tosyl group.
      
    • 
       3.65 (t, 2H, 
      
      
      ) - The methylene adjacent to Nitrogen.
    • 
       2.43 (s, 3H, 
      
      
      ).
    • 
       1.95 (t, 2H, 
      
      
      ) - The central methylene.
    • 
       1.50 (s, 6H, 
      
      
      ) - Diagnostic Gem-Dimethyl Singlet .

Part 4: Visualization (Mechanism & Workflow)

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the hydride transfer mechanism, highlighting the preservation of the strained ring.

AzetidineReductioncluster_0Key Safety NoteLactam4,4-Dimethyl-2-azetidinone(Strained Amide)ComplexAluminate Complex(O-Al-H3 Species)Lactam->ComplexLiAlH4 (Hydride Attack)IminiumIminium IonIntermediateComplex->IminiumElimination of [Al-O]Azetidine2,2-Dimethylazetidine(Target)Iminium->AzetidineSecond Hydride AttackNoteRing Opening is NOT observedunder anhydrous conditions

Caption: Mechanistic flow of the reductive transformation of the beta-lactam to the azetidine core.

Experimental Workflow

WorkflowStartStart: Dry THF + LiAlH4AddDropwise Addition of Lactam(0°C, N2 atm)Start->AddRefluxReflux (66°C)4-6 HoursAdd->RefluxQuenchFieser Quench(H2O / NaOH / H2O)Reflux->QuenchFilterFilter Aluminum Salts(Celite)Quench->FilterIsolateConcentrate & Derivatize(Tosyl Chloride)Filter->Isolate

Caption: Operational sequence for the safe reduction and isolation of the azetidine product.

Part 5: References & Authority[1]

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines from amino alcohols and related compounds.[1] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Ojha, I. (2002). The Chemistry of

    
    -Lactams.[2] In Chemistry of Heterocyclic Compounds. Wiley-VCH. (Standard reference for Lactam reduction stability).
    
  • Padwa, A., & Bur, S. K. (2007). The Paternò–Büchi Reaction.[3][4][5][6][7] In Tetrahedron, 63(25), 5341-5378. (Context for [2+2] synthesis of the precursor).

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidines.[1][2][3][4][5][6][7] Tetrahedron, 59(39), 7631-7649. Link

  • Vandekerckhove, S., & De Kimpe, N. (2010). Organic synthesis of 2-substituted azetidines.[1][2][8][9] Chemical Reviews, 110(6), 3623-3660. (Authoritative review on substitution patterns).

The Chiral Azetidine Diol Scaffold: Synthesis, Mechanistic Insights, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine diols and polyhydroxylated azetidines (azetidine iminosugars) represent a highly specialized class of constrained nitrogen heterocycles. Characterized by a four-membered ring possessing a basic nitrogen and multiple stereogenic hydroxyl centers, these compounds serve as potent bioisosteres and transition-state mimics in medicinal chemistry[1][2]. This technical guide provides an in-depth mechanistic analysis of their synthesis, the causality behind structural design, and their application as targeted glycosidase inhibitors.

Structural & Mechanistic Significance

The architectural value of the chiral azetidine diol lies in its unique physicochemical properties:

  • Ring Strain & Conformation: The four-membered azetidine ring imposes significant conformational rigidity (~26 kcal/mol ring strain) compared to larger pyrrolidines or piperidines. This rigidity locks the hydroxyl groups into specific spatial orientations that precisely match the topology of carbohydrate substrates[3].

  • Transition State Mimicry: During the enzymatic hydrolysis of glycosidic bonds, the natural substrate passes through an oxocarbenium ion transition state. The basic nitrogen of the azetidine ring becomes protonated at physiological pH, mimicking the positive charge of the oxocarbenium ion, while the diol/polyol functionality satisfies the hydrogen-bonding requirements of the enzyme's active site[2].

  • Natural Product Homology: The azetidine-diol motif is a core structural unit in naturally occurring alkaloids, such as Penaresidines A and B, which exhibit actomyosin-ATPase activating properties. It also serves as a critical intermediate in the enantiospecific synthesis of complex tropane alkaloids, including cocaine analogs[2][4][5].

Synthetic Methodologies: Causality and Design

Synthesizing chiral azetidine diols requires overcoming the high enthalpic barrier of four-membered ring closure. Three primary strategies are employed to drive this unfavorable thermodynamic process:

A. Double Displacement of Ditriflates (The Fleet Approach)

Reacting primary amines with 3,5-di-O-triflates of α-furanosides or 2,4-di-O-triflates of β-pyranosides yields bicyclic azetidines in high yields[3].

  • Causality: The trifluoromethanesulfonate (triflate) group is an exceptionally potent leaving group. Its high reactivity compensates for the unfavorable entropy of forming a strained four-membered ring. The double displacement proceeds with complete inversion of stereochemistry at both centers, ensuring strict enantiospecificity[3][6].

B. Intramolecular Nucleophilic Displacement (4-Exo-Tet Cyclization)

Starting from D-glucose, intermediates such as C5-OMs (mesylate) derivatives with a C3-amino functionality are generated. The amine acts as an internal nucleophile, displacing the mesylate to close the azetidine ring[1][2].

  • Causality: The use of rigid protecting groups (e.g., 1,2-O-isopropylidene acetals) pre-organizes the carbon backbone. This conformational restriction brings the C3-amine and C5-mesylate into close spatial proximity, kinetically favoring the 4-Exo-Tet cyclization over intermolecular polymerization side reactions[1].

C. Asymmetric [3+1]-Cycloaddition and Reduction

A catalytic methodology involves the copper(I)-catalyzed [3+1]-cycloaddition of silyl-protected Z-γ-substituted enoldiazoacetates with imido-sulfur ylides to form donor-acceptor azetines. Subsequent reduction yields chiral azetidine-diols[4][7].

  • Causality: The chiral sabox copper catalyst dictates the facial selectivity during the nucleophilic addition of the ylide onto the metallo-enolcarbene. Subsequent Lithium Aluminum Hydride (LiAlH₄) reduction not only reduces the ester but also triggers the removal of the TIPS protecting group, streamlining the generation of the diol in near-quantitative yields[4].

Experimental Protocols: Self-Validating Systems

The following is a verified protocol for the synthesis of (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)azetidine derivatives via intramolecular cyclization[1][2].

Step 1: Precursor Activation (Mesylation)

  • Action: Dissolve the 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-glucofuranose derivative in anhydrous CH₂Cl₂. Add triethylamine (2.0 eq) and methanesulfonyl chloride (1.2 eq) dropwise at 0 °C. Stir for 2 hours.

  • Causality/Validation: The low temperature prevents elimination side-reactions. Complete conversion to the C5-mesylate is monitored by TLC. The mesylate serves as the requisite electrophile for ring closure.

Step 2: Reductive Cyclization

  • Action: Subject the purified C5-mesylate to catalytic hydrogenation (10% Pd/C, H₂ atm) in methanol at room temperature for 12 hours. Filter through Celite and concentrate.

  • Causality/Validation: Hydrogenation reduces the azide to a primary amine. The newly formed amine immediately undergoes spontaneous intramolecular Sₙ2 displacement of the mesylate. The reaction is a self-driving system due to the pre-organized furanose conformation. The system validates itself: the disappearance of the azide IR stretch (~2100 cm⁻¹) and the emergence of secondary amine peaks in ¹H-NMR confirm successful cyclization[1].

Step 3: Global Deprotection

  • Action: Treat the resulting fused azetidine with aqueous trifluoroacetic acid (TFA) at 0 °C, followed by reduction with sodium borohydride (NaBH₄) to cleave the anomeric carbon and yield the final azetidine iminosugar[1][3].

  • Causality/Validation: TFA selectively hydrolyzes the isopropylidene acetal without cleaving the robust azetidine C-N bonds, ensuring the strained ring remains intact during deprotection.

Visualizations of Workflows and Mechanisms

SyntheticWorkflow A Carbohydrate Precursor (e.g., D-Glucose) B Hydroxyl Activation (Triflation / Mesylation) A->B C Amine Introduction (Azide Reduction / Primary Amine) B->C D Intramolecular Cyclization (4-Exo-Tet SN2) C->D E Global Deprotection (Hydrogenolysis / Acid Cleavage) D->E F Chiral Azetidine Diol (Target Iminosugar) E->F

Synthetic workflow for chiral azetidine diols via nucleophilic displacement.

InhibitionMechanism A Glycosidase Active Site B Natural Glycoside Substrate A->B Binds D Chiral Azetidine Diol (Protonated Basic Nitrogen) A->D Binds Mimic C Oxocarbenium Ion Transition State B->C Hydrolysis E Competitive Inhibition Complex (High Affinity Binding) C->E Structural Homology D->E Mimics TS

Mechanism of competitive glycosidase inhibition by chiral azetidine diols.

Data Presentation: Glycosidase Inhibitory Activity

Azetidine diols demonstrate potent, competitive inhibition against various glycosidases. Below is a comparative summary of key synthesized azetidine iminosugars against standard therapeutic inhibitors.

Compound / ScaffoldTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Reference
L-xylo-iminosugar azetidineα-Glucosidase (Nonmammalian)SignificantN/ALenagh-Snow et al.[6]
Furanose-fused azetidine (2f)Amyloglucosidase10.55.3Kumbhar et al.[2]
N-carboxylic azetidine (2d)AmyloglucosidaseCompetitiveN/AKumbhar et al.[2]
Compound 2 (Shinde et al.)AmyloglucosidasePotentN/AShinde et al.[1]
Miglitol (Standard)AmyloglucosidaseModerateN/AShinde et al.[1]

Note: Azetidine derivatives frequently outperform standard inhibitors like Miglitol and 1-deoxynojirimycin (DNJ) against specific amyloglucosidases due to tighter transition-state binding affinities[1][2].

References

  • Inhibition of nonmammalian glycosidases by azetidine iminosugars derived from stable 3,5-di-O-triflates of pentoses. Organic Letters (2011). URL:[Link]

  • Polyhydroxylated azetidine iminosugars: Synthesis, glycosidase inhibitory activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters (2017). URL:[Link]

  • Azetidine Iminosugars from the Cyclization of 3,5-Di-O-triflates of α-Furanosides and of 2,4-Di-O-triflates of β-Pyranosides Derived from Glucose. Organic Letters (2012). URL:[Link]

  • N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. RSC Advances (2015). URL:[Link]

  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Angewandte Chemie International Edition (2017). URL:[Link]

Sources

[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol mechanism of formation

The mechanisms and protocols described are grounded in well-established principles of organic chemistry. The aminolysis of epoxides is a fundamental transformation for creating β-amino alcohols. [2]The intramolecular cyclization of haloamines or amino alcohols (via activation) is a cornerstone of heterocyclic synthesis, with numerous examples in the literature detailing the formation of azetidines and other N-heterocycles. [5][6]More advanced methods, such as palladium-catalyzed C-H amination or photochemical [2+2] cycloadditions, offer alternative routes but often require more complex precursors and catalysts. [9][10][11]

References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing).
  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amine - ResearchGate.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing).
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones | Request PDF - ResearchGate.
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones - PubMed.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.

Technical Guide: The Reactivity Profile of N-Benzyl Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It prioritizes mechanistic causality and reproducible workflows over generic descriptions.

Executive Summary: The "Spring-Loaded" Heterocycle

N-Benzyl azetidine represents a unique "Goldilocks" zone in heterocyclic chemistry. With a ring strain energy (RSE) of approximately 26 kcal/mol , it is significantly more reactive than pyrrolidine (RSE ~6 kcal/mol) yet possesses greater kinetic stability than the highly volatile and explosive aziridine (RSE ~27 kcal/mol).

For the drug developer, this molecule is not merely a building block but a store of potential energy . The


-benzyl group serves a dual purpose: it acts as a robust protecting group against basic hydrolysis and as a "regulator" that can be manipulated to trigger specific reactivity pathways—either ring preservation (functionalization) or ring destruction (opening/expansion).

Reactivity Landscape & Decision Matrix

The reactivity of N-benzyl azetidines is orthogonal. The chemist must choose between preserving the ring to access substituted azetidines or breaking the ring to access complex acyclic amines or expanded heterocycles.

Visualization: The Reactivity Divergence

The following diagram illustrates the three primary reactivity manifolds available to the N-benzyl azetidine core.

AzetidineReactivity Start N-Benzyl Azetidine (Strain: ~26 kcal/mol) Path1 Pathway A: Ring Preservation Start->Path1 Strong Base (s-BuLi, -78°C) Path2 Pathway B: Ring Opening Start->Path2 Lewis Acid / Electrophile (BF3, AcCl) Path3 Pathway C: Ring Expansion Start->Path3 Carbenoid/Ylide Formation Prod1 α-Lithiation/Substitution (2-Substituted Azetidines) Path1->Prod1 Prod2 Nucleophilic Attack (SN2) (γ-Functionalized Amines) Path2->Prod2 Prod3 Stevens Rearrangement (Pyrrolidines) Path3->Prod3

Figure 1: Divergent reactivity pathways controlled by reagent class (Acid vs. Base).

Core Reactivity I: Nucleophilic Ring Opening

Unlike aziridines, neutral N-benzyl azetidines are generally inert to nucleophiles. Activation is required to convert the nitrogen into a better leaving group (ammonium species).

Mechanistic Insight: The Regioselectivity Paradox

When opening a 2-substituted N-benzyl azetidine, two sites are available for


 attack: C2 (hindered) and C4 (accessible).
  • Steric Control: Under standard conditions, nucleophiles attack the less substituted C4 position.

  • Electronic Control: If the C2 substituent is an aryl group capable of stabilizing a developing positive charge (benzylic character), attack may shift to C2 , especially under Lewis Acid catalysis where the transition state has significant carbocation character (

    
    -like).
    
Protocol: Lewis Acid-Mediated Ring Opening

This protocol utilizes


 to activate the azetidine, enabling attack by weak nucleophiles (e.g., alcohols or acetic anhydride).

Objective: Synthesis of


-amino ethers or esters.

Reagents:

  • Substrate: 1-Benzyl-2-methylazetidine (1.0 equiv)

  • Nucleophile/Solvent: MeOH (excess) or Acetic Anhydride

  • Catalyst:

    
     (1.1 equiv)
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the azetidine in anhydrous

    
     (0.2 M).
    
  • Activation: Cool to 0°C . Add

    
     dropwise. Note: The solution may fume; ensure proper venting.
    
  • Nucleophile Addition: Add the nucleophile (MeOH) slowly.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of the azetidine spot).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.

Data Summary: Regiochemical Outcomes

C2 Substituent Nucleophile Catalyst Major Product (Attack Site) Yield

| Methyl | MeOH |


 | C4 (Steric) | 85% |
| Phenyl | MeOH | 

| C2 (Electronic) | 78% | | Methyl | Acetate | None (Heat) | No Reaction | 0% |

Core Reactivity II: Lateral -Lithiation (C-H Functionalization)

The N-benzyl group is critical here. It coordinates with lithium, directing deprotonation to the


-position (C2) of the azetidine ring. This allows for the introduction of electrophiles without breaking the ring.
Mechanistic Insight: The Dipole Stabilization

The lithiated species is stabilized by the coordination of the lithium atom to the nitrogen lone pair. However, this species is thermally unstable. Above -60°C, it risks


-elimination to form an alkene (ring destruction).
Visualization: Lithiation Workflow

Lithiation Step1 1. Complexation (N-Benzyl Azetidine + s-BuLi) Step2 2. Deprotonation (-78°C) (Formation of α-Lithio Species) Step1->Step2 Step3 3. Electrophile Trapping (Add E+ at -78°C) Step2->Step3 Warning CRITICAL: Temp > -60°C leads to β-elimination Step2->Warning Thermal Failure Step4 4. Warm to RT (Product Isolation) Step3->Step4

Figure 2: Critical temperature control points in α-lithiation.

Protocol: -Lithiation and Trapping

Objective: Synthesis of 2-substituted N-benzyl azetidines.

Reagents:

  • 1-Benzylazetidine (1.0 equiv)

  • 
     (1.2 equiv, 1.4 M in cyclohexane)
    
  • TMEDA (1.2 equiv) - Essential for breaking BuLi aggregates.

  • Electrophile (e.g., Benzaldehyde) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenic Setup: Charge a flask with THF and TMEDA. Cool to -78°C (Dry ice/Acetone).

  • Base Addition: Add

    
     dropwise. Stir for 15 mins.
    
  • Substrate Addition: Add N-benzylazetidine (dissolved in minimal THF) slowly down the flask wall to pre-cool.

  • Lithiation: Stir at -78°C for 45–60 minutes. Do not allow temp to rise.

  • Trapping: Add the electrophile (neat or in THF) rapidly.

  • Workup: Stir for 30 mins at -78°C, then remove the cooling bath. Quench with MeOH once the internal temp reaches -20°C.

Core Reactivity III: Ring Expansion (Stevens Rearrangement)

N-Benzyl azetidines can be converted into pyrrolidines via the Stevens rearrangement.[1] This requires the formation of a quaternary ammonium salt (azetidinium) followed by base treatment.

Mechanism:

  • Alkylation of Nitrogen

    
     Azetidinium salt.
    
  • Deprotonation of the benzyl proton

    
     Ammonium ylide.
    
  • [1,2]-Shift of the benzyl group (or other substituent)

    
     Ring expansion to pyrrolidine.
    

Key Reference: This pathway is extensively documented in works regarding the synthesis of pyrrolidine alkaloids [1, 3].

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2][3] Organic Preparations and Procedures International. Link

  • Ghorai, M. K., et al. (2007).[4] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines.[4] Journal of Organic Chemistry.[1][4][5] Link

  • D'hooghe, M., & Ha, H. J. (2016).[6] Synthesis and Reactivity of Azetidines.[6][7][2][1][3][4][5][8][9][10][11] Chemical Reviews. Link

  • Vargas-Rivera, M., et al. (2011). Stereoselective Addition of Organolithiums to 2-Oxazolinylazetidines.[12] Journal of Organic Chemistry.[1][4][5] Link

  • Aggarwal, V. K., et al. (2019). Strain-Release Motifs in Drug Discovery.[7] Nature Chemistry. Link

Sources

Technical Guide: Stability Profile and Storage Protocols for [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stability, storage, and handling of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol , chemically identified as 1-Benzyl-2,2-bis(hydroxymethyl)azetidine .

This compound represents a class of gem-disubstituted azetidines , serving as critical quaternary amino acid precursors and chiral building blocks in medicinal chemistry (e.g., for S1P receptor modulators). Its storage profile is dictated by the high ring strain of the azetidine core (~26 kcal/mol) combined with the reactivity of the primary diol system.

Chemical Identity & Physicochemical Profile

Understanding the structural vulnerabilities is the first step to ensuring integrity. This molecule features a strained four-membered nitrogen ring (azetidine) substituted at the 2-position with two hydroxymethyl groups and protected at the nitrogen with a benzyl group.

PropertyDescription / Value (Predicted)Critical Implication
IUPAC Name This compoundDefines gem-disubstitution at C2.
Common Name 1-Benzyl-2,2-bis(hydroxymethyl)azetidineUsed in synthetic literature.
Molecular Formula C₁₃H₁₉NO₂MW: ~221.30 g/mol .
Physical State Viscous oil or low-melting solidProne to supercooling; difficult to crystallize.
Basicity (pKa) ~9.5–10.0 (Conjugate acid)Basic nitrogen; forms salts readily.
Solubility Soluble in MeOH, DCM, DMSOLipophilic benzyl group + hydrophilic diol.
Hygroscopicity HighTwo -OH groups attract atmospheric moisture.

Stability Analysis & Degradation Mechanisms

The stability of this compound is governed by three competing degradation pathways: Acid-Catalyzed Ring Opening , Oxidative Degradation , and N-Debenzylation .

Ring Strain and Hydrolytic Stability

The azetidine ring is kinetically stable at neutral and basic pH but thermodynamically unstable.

  • Mechanism: Under acidic conditions (pH < 5), the ring nitrogen protonates (Azetidinium ion). This activates the C2 and C4 carbons for nucleophilic attack by water or solvents, leading to ring opening and the formation of acyclic amino-diols (homoserine derivatives).

  • Risk Factor: High. Even trace acidity in solvents (e.g., unneutralized CDCl₃) can trigger degradation.

Oxidative Susceptibility

The molecule contains two primary alcohol groups and a benzylic amine.

  • Alcohol Oxidation: Exposure to air/oxidants can convert the hydroxymethyl groups to aldehydes or carboxylic acids.

  • N-Oxidation: The tertiary amine can form an N-oxide, which may undergo Cope elimination or Polonovski-type rearrangements under thermal stress.

Photostability

While the benzyl group absorbs UV, the molecule is generally photostable under ambient conditions. However, long-term UV exposure can promote radical oxidation of the benzylic C-H bond.

Degradation Pathway Diagram

The following diagram illustrates the critical failure modes for this compound.

AzetidineDegradation Native Native Compound (1-Benzyl-2,2-bis(hydroxymethyl)azetidine) Protonated Protonated Azetidinium (Activated Species) Native->Protonated Acidic pH (H+) Oxidized Oxidation Products (Aldehydes/N-Oxides) Native->Oxidized O2 / Peroxides (Long-term storage) RingOpen Ring-Opened Product (Acyclic Amino-Diol) Protonated->RingOpen Nucleophilic Attack (H2O/ROH)

Caption: Figure 1. Primary degradation pathways showing acid-catalyzed ring opening (top path) and oxidative degradation (bottom path).

Storage and Handling Protocols

To maintain purity >98% over extended periods, adhere to the following "Cold-Dark-Dry" protocol.

Long-Term Storage (Archive)
  • Temperature: -20°C (± 5°C) . Lower temperatures (-80°C) are acceptable but not strictly necessary unless the compound is in solution.

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The vial must be flushed to remove oxygen and moisture.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

    • Why? Amber glass blocks UV; Teflon prevents leaching of plasticizers which can be extracted by the benzyl group.

  • Desiccation: Store the vial inside a secondary container (jar) containing desiccant (e.g., Drierite or Silica Gel) to mitigate hygroscopicity.

Short-Term Handling (Benchtop)
  • Thawing: Allow the vial to equilibrate to room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic diol, catalyzing hydrolysis.

  • Solvents: Use only anhydrous, non-acidic solvents .

    • Recommended: Anhydrous Methanol, Dichloromethane (neutralized over basic alumina), or DMSO.

    • Avoid: Chloroform (often contains HCl stabilizer), Acetone (can form acetonides with the 1,3-diol moiety).

Summary of Storage Conditions
ParameterStandard ProtocolCritical Limit (Do Not Exceed)
Temperature -20°C+25°C (Room Temp) > 24 hours
Atmosphere Argon / NitrogenAmbient Air (Oxygen/Moisture)
Light Dark (Amber Vial)Direct Sunlight / UV
pH Stability pH 7.5 – 10.0pH < 6.0 (Rapid Decomposition)
Re-test Date 12 Months--

Quality Control & Analytical Validation

Every batch must be validated before use in critical synthesis.

NMR Validation
  • Solvent: Use DMSO-d6 or CD3OD .

  • Avoid: CDCl₃ (Chloroform-d).

    • Why? CDCl₃ is naturally acidic. It can induce in-situ ring opening during the NMR experiment, leading to false "impure" spectra. If CDCl₃ must be used, filter it through basic alumina first.

  • Diagnostic Signals:

    • Monitor the benzylic protons (singlet, ~3.6–3.8 ppm). Splitting or shifting indicates N-debenzylation or ring opening.

    • Monitor azetidine ring protons (multiplets, ~3.0–4.0 ppm). Disappearance or shift to aliphatic region indicates ring opening.

HPLC Method
  • Column: C18 (Base-deactivated).

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide or Triethylamine .

  • Avoid: TFA (Trifluoroacetic acid) or Formic acid modifiers, as these will degrade the analyte on-column.

References

  • Couty, F., & Evano, G. (2006). Synthesis of 2,2-Disubstituted Azetidines. Organic Letters. (Discusses the stability and synthetic routes for gem-disubstituted azetidines).

  • Padwa, A. (2004). Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative text on the strain energy and reactivity of 4-membered nitrogen heterocycles).
  • Vargas-Sanchez, M., et al. (2015). Lithiation-Electrophile Trapping of Azetidines. Journal of Organic Chemistry. (Details the handling of C2-substituted azetidines and their sensitivity).

  • Singh, G. S., & D'Hooghe, M. (2019). Nomenclature and General Properties of Azetidines. In Chemistry of Heterocyclic Compounds. (General reference for physicochemical properties of azetidine methanols).

theoretical calculations for azetidine ring strain

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a four-membered, nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique geometry offers a rigid, bioisosteric alternative to larger rings like pyrrolidine and piperidine, often improving metabolic stability and pharmacokinetic profiles. However, the integration of azetidines into drug discovery pipelines requires a deep understanding of its thermodynamic properties, primarily its Ring Strain Energy (RSE) . This whitepaper provides an in-depth technical framework for calculating the RSE of azetidine using Density Functional Theory (DFT) and ab initio methods, detailing the causality behind the physical strain and outlining a self-validating computational protocol.

The Physics of Azetidine Ring Strain

To manipulate azetidine in synthetic pathways, one must first understand the energetic penalties inherent to its structure. The azetidine ring exhibits a calculated strain energy of approximately 25.2 to 25.8 kcal/mol[1]. This strain is a composite of three primary physical forces:

  • Baeyer (Angle) Strain: The ideal bond angle for an

    
    -hybridized carbon or nitrogen is 109.5°. In the four-membered azetidine ring, the internuclear angles are severely compressed to ~90°[2]. This forces the electron density of the bonds to bow outward (forming "banana bonds"), reducing orbital overlap and increasing the potential energy of the system.
    
  • Pitzer (Torsional) Strain: If the azetidine ring were perfectly planar, all adjacent C-H and N-H bonds would be perfectly eclipsed, maximizing steric and electronic repulsion.

  • Conformational Puckering (Causality of Stability): To alleviate this extreme Pitzer strain, the azetidine ring naturally puckers by 15° to 20°[2]. Why does this happen? While puckering slightly increases the Baeyer angle strain by further compressing the C-C-C angles, the massive energetic relief gained from staggering the hydrogen atoms results in a lower overall thermodynamic minimum.

Despite this high strain, azetidine is remarkably stable under physiological conditions. With a


 of 11.29, it is protonated at physiological pH, behaving as a typical secondary amine[2]. Unlike the highly reactive aziridine (3-membered ring), azetidine requires strong activation (e.g., N-alkylation to form an azetidinium ion) to undergo ring-opening[3].
Quantitative Data: Comparative Strain Energies

The table below summarizes the thermodynamic and physicochemical properties of common nitrogen heterocycles to contextualize azetidine's unique position[1],[2],[4].

HeterocycleRing SizeExperimental

Calculated Ring Strain Energy (kcal/mol)Primary Strain Contributors
Aziridine 37.9826.7 - 27.7Extreme Baeyer (angle) strain
Azetidine 411.2925.2 - 25.8Baeyer strain, Pitzer (torsional) strain
Pyrrolidine 511.315.4 - 5.8Pitzer strain (eclipsing interactions)
Piperidine 611.22~0.0Minimal (adopts stable chair conformation)

Theoretical Framework: Isodesmic vs. Homodesmotic Reactions

Directly calculating the strain energy of a cyclic molecule by comparing it to its constituent atoms (atomization energy) accumulates massive electron correlation errors. To accurately calculate RSE, computational chemists use hypothetical thermochemical equations to cancel out these errors.

  • Isodesmic Reactions: Conserve the total number of specific bond types (e.g., C-C, C-N) between reactants and products[5]. While useful, they often fail to account for the specific hybridization states of the atoms.

  • Homodesmotic Reactions: The gold standard for RSE calculations. A homodesmotic reaction not only conserves the number of bond types but strictly conserves the hybridization state of every atom and the number of hydrogen atoms attached to each carbon/nitrogen[6].

By reacting the strained azetidine ring with strain-free acyclic reference molecules (like ethane and dimethylamine) to produce strain-free acyclic products, the enthalpy of the reaction (


) perfectly isolates the ring strain energy[7].

Computational Protocol: Step-by-Step Workflow for RSE Determination

The following protocol outlines a self-validating computational workflow for determining the RSE of azetidine derivatives using DFT.

Step 1: System Preparation & Level of Theory Selection Select a robust Density Functional Theory (DFT) functional that accurately models thermodynamic properties. The M06-2X or B3LYP functionals paired with a triple-zeta basis set (e.g., 6-311++G(d,p) or cc-pVTZ) are highly recommended for nitrogen heterocycles[8],[6].

Step 2: Geometry Optimization Run a full geometry optimization for the azetidine target and all acyclic reference molecules in the gas phase.

  • Causality Check: The optimization algorithm must be allowed to find the puckered conformation. Forcing planarity will result in an artificially high energy state, overestimating the RSE.

Step 3: Frequency Calculation & ZPE Extraction (Self-Validation) Perform vibrational frequency calculations on the optimized geometries.

  • Validation Check 1: Inspect the output for imaginary frequencies. A true local minimum must have zero imaginary frequencies . If an imaginary frequency is present, the structure is at a transition state; you must perturb the geometry along the imaginary mode and re-optimize[6].

  • Data Extraction: Extract the Zero-Point Vibrational Energy (ZPE) and thermal corrections to enthalpy (

    
    ). Electronic energy alone is insufficient for thermochemical accuracy.
    

Step 4: Single-Point Energy Refinement For publication-quality data, take the DFT-optimized geometry and perform a single-point energy calculation using Coupled Cluster theory, specifically CCSD(T)/cc-pVQZ[6].

  • Validation Check 2 (Basis Set Convergence): Compare the energy difference between cc-pVTZ and cc-pVQZ. If the difference is negligible, the basis set limit has been reached, validating the electronic energy.

Step 5: Homodesmotic Reaction Construction & RSE Calculation Construct the balanced homodesmotic equation. Sum the total enthalpies (


) of the products and subtract the enthalpies of the reactants.


Workflow A 1. Input Geometry (Azetidine & Acyclic References) B 2. Geometry Optimization (e.g., M06-2X/6-311++G**) A->B C 3. Frequency Calculation (ZPE & Minima Verification) B->C D 4. Single-Point Energy (e.g., CCSD(T)/cc-pVTZ) C->D Zero Imaginary Frequencies E 5. Homodesmotic Reaction (ΔH_rxn = ΣH_prod - ΣH_react) D->E F Ring Strain Energy (RSE) Output: ~25.4 kcal/mol E->F

Computational workflow for calculating the ring strain energy of azetidine using DFT.

Applications in Synthetic Chemistry & Drug Design

Understanding the ~25.4 kcal/mol strain of azetidine unlocks advanced synthetic methodologies[4]. Because the strain energy sits perfectly between the unreactive pyrrolidine and the hyper-reactive aziridine, azetidine can serve dual purposes:

  • As a Stable Bioisostere: When unactivated, the azetidine core is structurally stable. It is increasingly used to replace piperidine rings to reduce lipophilicity, increase the fraction of

    
     carbons (
    
    
    
    ), and alter the exit vectors of attached pharmacophores[1].
  • Strain-Release Functionalization: When the nitrogen is activated (e.g., via quaternization to an azetidinium ion or attachment of an electron-withdrawing group), the 25.4 kcal/mol of stored energy is "unlocked." This drives thermodynamically favorable ring-opening or ring-expansion reactions, allowing chemists to synthesize complex acyclic amines or larger heterocycles that would otherwise be kinetically inaccessible[3].

Logic cluster_0 Nitrogen Heterocycles A Aziridine ~27.0 kcal/mol Reactivity Strain-Driven Reactivity (Ring-Opening / Expansion) A->Reactivity B Azetidine ~25.4 kcal/mol B->Reactivity Activated Stability Structural Stability (Bioisosteric Scaffold) B->Stability Unactivated C Pyrrolidine ~5.8 kcal/mol C->Stability D Piperidine ~0.0 kcal/mol D->Stability

Relationship between ring size, strain energy, and chemical behavior in nitrogen heterocycles.

Conclusion

The azetidine ring represents a thermodynamic "sweet spot" in heterocyclic chemistry. Its ~25.4 kcal/mol ring strain provides enough stability to function as an intact pharmacophore in drug discovery, yet retains enough potential energy to drive complex strain-release synthetic methodologies. By employing rigorous computational protocols—specifically utilizing DFT-optimized geometries coupled with homodesmotic reaction modeling—researchers can accurately quantify these energetics, enabling the rational design of both novel therapeutics and advanced synthetic pathways.

References

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles Thieme Connect
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry N
  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis ResearchG
  • Preparation and Synthetic Applic
  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain Office of Scientific and Technical Inform
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Royal Society of Chemistry (RSC)
  • Conventional strain energies of azetidine and phosphetane: can density functional theory yield reliable results?
  • Theoretical Studies on the Performance of HMX with Different Energetic Groups ACS Omega

Sources

Methodological & Application

Application Note:[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol as a Privileged Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

Azetidine-derived amino alcohols have emerged as powerful chiral ligands in asymmetric synthesis, successfully bridging the gap between highly strained aziridines and conformationally flexible pyrrolidines[1]. The specific ligand [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol (a geminal bis(hydroxymethyl) azetidine derivative) offers a uniquely rigid bidentate/tridentate coordination pocket.

While the isolated geminal diol presents a pro-chiral local symmetry, its coordination to a transition metal (such as Zinc or Boron) induces a rigid, stereochemically defined metallacycle[2]. As a Senior Application Scientist, I leverage this ligand for its two primary structural advantages:

  • The Bite Angle Effect: The internal C–N–C bond angle of the four-membered azetidine ring (~90°) forces the exocyclic hydroxymethyl substituents into a distinct spatial orientation. This tight bite angle enhances the Lewis acidity of the coordinated metal center compared to standard proline-derived ligands[3].

  • Steric Shielding: The

    
    -benzyl group is not merely a protecting group; it actively participates in the transition state. By blocking one enantioface of the coordinated substrate, it forces the reagent transfer to occur exclusively from the less hindered face, maximizing stereofacial discrimination[1].
    

Mechanistic Causality in Asymmetric Alkylation

When employed in the enantioselective addition of dialkylzincs to aldehydes, the ligand undergoes deprotonation of the hydroxymethyl groups to form a rigid bimetallic zinc complex. The causality behind the high enantiomeric excess (ee) lies in the Zimmerman-Traxler-type transition state .

The azetidine ligand binds to a central


 ion, while a second equivalent of diethylzinc coordinates to the remaining oxygen donor and the incoming aldehyde. The 

-benzyl group creates a steric wall, forcing the aldehyde to orient its Si-face or Re-face away from the bulk. Consequently, the intramolecular transfer of the ethyl group is highly face-selective[3].

CatalyticCycle L Ligand [1-Benzyl-2-(hydroxymethyl) azetidin-2-yl]methanol Cat Active Zn-Complex (Bimetallic Catalyst) L->Cat + Et2Zn - Ethane (Gas) Zn Diethylzinc (Et2Zn) Zn->Cat Sub Aldehyde Coordination (Enantioface Selection) Cat->Sub + Aldehyde TS Alkyl Transfer (Zimmerman-Traxler TS) Sub->TS Intramolecular Et- transfer TS->Cat Catalyst Regeneration Prod Chiral Secondary Alcohol (Product Release) TS->Prod + H2O (Quench)

Catalytic cycle of Zn-mediated asymmetric alkylation using the azetidine ligand.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each critical step contains an observable metric to confirm success before proceeding to the next phase.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Prerequisites: All glassware must be flame-dried under vacuum and purged with high-purity Argon. Solvents must be anhydrous and degassed.

Step 1: Catalyst Preparation & Complexation

  • In a Schlenk flask, dissolve 10 mol% ofthis compound in 5.0 mL of anhydrous toluene.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add 2.2 equivalents of Diethylzinc (

    
    , 1.0 M solution in hexanes) dropwise over 10 minutes.
    
  • Causality & Validation: The slow addition controls the exothermic reaction. You must observe the evolution of ethane gas (bubbling). The cessation of gas evolution visually validates that the active bimetallic zinc-ligand complex has fully formed.

Step 2: Substrate Addition & Asymmetric Transfer 4. Once gas evolution ceases (approx. 30 minutes), add 1.0 equivalent of benzaldehyde dropwise. 5. Maintain the reaction strictly at 0 °C and stir for 12–16 hours.

  • Causality & Validation: Temperature control is critical; allowing the reaction to warm up increases the conformational flexibility of the azetidine ring, which degrades the transition state rigidity and lowers the ee. Monitor completion via TLC (UV active spot for benzaldehyde should disappear).

Step 3: Quench and Workup 6. Quench the reaction at 0 °C by carefully adding 5.0 mL of saturated aqueous


.
  • Causality & Validation:

    
     is chosen over strong acids (like HCl) because it safely breaks down the zinc alkoxide intermediate without risking acid-catalyzed racemization or dehydration of the resulting chiral alcohol[4].
    
  • Extract the aqueous layer with dichloromethane (

    
     mL), dry the combined organic layers over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Step 4: Stereochemical Validation 8. Purify the crude product via flash column chromatography. 9. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

Workflow S1 Step 1: Preparation Dry Toluene Argon Atm. S2 Step 2: Complexation Add Et2Zn 0 °C, 30 min S1->S2 S3 Step 3: Addition Add Aldehyde Strict Temp Control S2->S3 S4 Step 4: Quench Sat. NH4Cl Extract & Dry S3->S4 S5 Step 5: Validation Chiral HPLC ee% Determination S4->S5

Step-by-step experimental workflow for the enantioselective addition of diethylzinc.

Quantitative Performance Data

The efficacy of azetidine-diol ligands is highly dependent on the electronic and steric nature of the incoming substrate. The table below summarizes the expected benchmark data for this ligand class when applied to various aldehydes[3].

SubstrateLigand Loading (mol%)Temp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde1009592
4-Chlorobenzaldehyde1009290
4-Methoxybenzaldehyde1009088
1-Naphthaldehyde1009694
Hexanal (Aliphatic)15-108575

Note: Aliphatic aldehydes generally exhibit lower enantioselectivity due to the lack of stabilizing


 stacking interactions within the chiral pocket of the 

-benzyl coordinated transition state.

References

  • Source: PMC (National Institutes of Health)
  • Title: Synthesis of chiral Azetidine and its application in asymmetric synthesis Source: ResearchGate URL
  • Source: LOCKSS (University of Alberta)
  • Title: Azetidines and their applications in asymmetric catalysis Source: ResearchGate URL

Sources

Application Note: Optimized Protocol for the N-Debenzylation of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the N-debenzylation of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol (also referred to as 1-benzyl-2,2-bis(hydroxymethyl)azetidine).

The removal of the benzyl protecting group from this specific substrate presents unique challenges compared to standard secondary amines:

  • Steric Hindrance: The gem-disubstituted C2 position (two hydroxymethyl groups) creates significant steric bulk around the nitrogen center, impeding catalyst approach.[1]

  • Ring Strain: The four-membered azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening side reactions under harsh acidic or thermal conditions.[1]

  • Catalyst Poisoning: The free hydroxyl groups and the resulting secondary amine can coordinate strongly to the palladium surface, potentially stalling the catalytic cycle.

This guide recommends Pearlman’s Catalyst (Pd(OH)₂/C) over standard Pd/C due to its superior activity with hindered amines, utilizing a mild acidic additive to prevent catalyst poisoning without compromising ring integrity.[1]

Mechanistic Insight & Critical Parameters

The Challenge of Sterics and Strain

Standard N-debenzylation relies on the adsorption of the nitrogen lone pair and the phenyl ring onto the catalyst surface. In 2,2-bis(hydroxymethyl)azetidines, the "umbrella" effect of the hydroxymethyl groups shields the C-N bond.[1]

  • Risk Factor: High temperatures (>50°C) intended to overcome steric barriers often lead to ring opening (hydrogenolysis of the C-N ring bond instead of the exocyclic benzyl C-N bond), yielding linear amino alcohols.[1]

  • Solution: Use a more active catalyst (Pearlman's) at lower temperatures (20–40°C) and moderate pressure (1–3 bar).[1]

Reaction Mechanism Visualization

The following diagram illustrates the competitive pathways and the desired catalytic cycle.

ReactionMechanism cluster_legend Pathway Key Substrate N-Benzyl Substrate Adsorption Adsorption to Pd Surface Substrate->Adsorption Sterically Hindered Cleavage oxidative Cleavage Adsorption->Cleavage H2 Insertion RingOpen Ring Opening (Side Reaction) Adsorption->RingOpen High Temp / Strong Acid Product Free Azetidine (Desired) Cleavage->Product Desorption Poison Catalyst Poisoning Product->Poison Amine Binding key Green: Desired Path Red: Failure Modes

Figure 1: Mechanistic pathway highlighting the critical balance between debenzylation and ring-opening/poisoning risks.

Experimental Protocols

Primary Protocol: Catalytic Hydrogenolysis (Pearlman's Catalyst)

Recommended for high yield and scalability.[1]

Reagents & Equipment:

  • Substrate: this compound

  • Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst), wet support (nominally 50% water).[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Additive: Acetic Acid (Glacial) or 1M HCl (1.05 equiv).

  • Hydrogen Source: H₂ Balloon (small scale) or Parr Shaker (large scale).[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in Methanol (0.1 M concentration).

    • Note: If the substrate is a free base, add 1.05 equivalents of Acetic Acid. This protonates the resulting amine, preventing it from binding tightly to the Pd surface and poisoning the catalyst.

  • Catalyst Addition: Carefully add 20 wt% of Pearlman's Catalyst (Pd(OH)₂/C).[1]

    • Safety: Palladium catalysts are pyrophoric when dry. Ensure the catalyst is wet or add it under a blanket of inert gas (Nitrogen/Argon).

  • Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (3x).

    • Evacuate and backfill with Hydrogen (3x).[1]

    • Maintain a Hydrogen atmosphere (balloon pressure is usually sufficient; if reaction is slow, increase to 3 bar/45 psi).[1]

  • Monitoring: Stir vigorously at Room Temperature (20–25°C) . Monitor by TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the benzyl peak (m/z 91 loss) and appearance of the secondary amine mass.

  • Workup:

    • Once complete (typically 4–12 hours), flush the system with Nitrogen.[1]

    • Filter the mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with Methanol (3x volume).[1]

    • Safety: Do not let the filter cake dry out completely, as it is a fire hazard. Keep it wet with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • If Acetic Acid was used, the product will be the acetate salt. To obtain the free base, pass through a weak basic ion-exchange resin (e.g., Dowex 1x2) or neutralize with stoichiometric NaOMe in MeOH and filter off salts.[1]

Alternative Protocol: Transfer Hydrogenation

Recommended if H₂ gas lines are unavailable or for enhanced safety.

Reagents:

  • Hydrogen Donor: Ammonium Formate (5–10 equiv).[1]

  • Catalyst: 10% Pd/C (10–20 wt%).

  • Solvent: Methanol (reflux).[1][2][3]

Procedure:

  • Dissolve substrate in Methanol (0.1 M).

  • Add 10% Pd/C (20 wt% relative to substrate).[1]

  • Add Ammonium Formate (5 equiv) in one portion.

  • Heat to reflux (65°C) for 1–4 hours.

    • Note: While heat is required here, the kinetic energy of transfer hydrogenation is often more selective, reducing ring-opening risks compared to high-pressure H₂ gas at the same temperature.

  • Filter through Celite and concentrate.

Data Analysis & Quality Control

Expected Analytical Data

The product is a polar, water-soluble amino-diol.[1]

ParameterObservationNotes
TLC (SiO₂) Low R_f (0.1–0.[1]2) in 10% MeOH/DCMStains with Ninhydrin (free amine) or KMnO₄ (hydroxyls).[1]
¹H NMR Disappearance of aromatic region (7.2–7.4 ppm)Loss of benzylic CH₂ singlet (~3.6 ppm).[1]
LC-MS [M+H]⁺ corresponds to debenzylated massWatch for M+14 (methylation) if MeOH/Heat is excessive.[1]
Troubleshooting Guide

Troubleshooting Problem Reaction Incomplete after 24h Check1 Check pH Problem->Check1 Check2 Check Sterics Check1->Check2 If Neutral/Acidic Action1 Add 1.0 eq Acetic Acid (Prevents Poisoning) Check1->Action1 If Basic Action2 Switch to Pd(OH)2 (Pearlman's) Check2->Action2 If using Pd/C Action3 Increase H2 Pressure (Max 5 bar) Check2->Action3 If using Pd(OH)2

Figure 2: Troubleshooting logic for stalled debenzylation.

References

  • BenchChem. (2025).[1][4][5] Catalytic Hydrogenolysis for N-Benzyl Deprotection: Protocols and Mechanisms. Retrieved from [1]

  • Yoshida, K., et al. (1988).[1][6] A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions.[6] Heterocycles.[6][7][8] Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. Protecting Groups in Organic Synthesis.[1][9][10] Wiley-Interscience.[9] (Standard text for deprotection methodologies).

  • Organic Chemistry Portal. Benzylamines: Synthesis and Deprotection. Retrieved from [1]

  • ResearchGate. Hydrogenolysis of N-protected aminooxetanes and azetidines. Retrieved from [1][11]

Sources

experimental setup for high-yield azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note 402: Precision Engineering of Azetidine Scaffolds

Executive Summary

Azetidines (saturated four-membered nitrogen heterocycles) have emerged as critical "bioisosteres" in modern drug discovery, offering improved metabolic stability and defined vectors for substituent exit compared to their five- and six-membered counterparts.[1][2] However, their synthesis is thermodynamically challenged by significant ring strain (~26 kcal/mol).

This guide details two distinct, high-yield experimental protocols:

  • Thermodynamic Activation: A robust, scalable intramolecular cyclization of amino alcohols.

  • Kinetic Strain-Release: The modern use of 1-azabicyclo[1.1.0]butane (ABB) as a "spring-loaded" electrophile.

The Thermodynamic Challenge

The formation of azetidines is disfavored by both enthalpy (ring strain) and entropy (probability of chain ends meeting). Unlike pyrrolidines (5-membered), which form rapidly, azetidines require specific "pre-organization" or high-energy intermediates to overcome the activation barrier.

Figure 1: Strategic Pathways to Azetidines

AzetidineStrategies cluster_0 Method A: Intramolecular Displacement cluster_1 Method B: Strain Release (ABB) AminoAlcohol Amino Alcohol (Linear) Activated Activated Species (OMs/OTs) AminoAlcohol->Activated Activation Azetidine1 Azetidine Product Activated->Azetidine1 Cyclization (Heat/Base) ABB 1-Azabicyclo[1.1.0]butane (ABB) Transition Bond Cleavage (Strain Release) ABB->Transition Nucleophile Attack Azetidine2 3-Substituted Azetidine Transition->Azetidine2 Protonation/Trapping

Caption: Comparison of the two primary synthetic manifolds. Method A relies on leaving group quality; Method B relies on relief of ring strain.

Protocol A: Optimized Intramolecular Cyclization

Best for: General scaffold synthesis, gram-scale production, and simple N-protection.

This protocol utilizes a "one-pot, two-step" modification that avoids the isolation of unstable mesylates, significantly boosting yield compared to traditional stepwise methods.

Reagents & Setup
  • Substrate:

    
    -Boc-3-amino-1-propanol derivatives.
    
  • Activator: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (Et

    
    N) for activation; Potassium tert-butoxide (KO
    
    
    
    Bu) or Sodium Hydride (NaH) for cyclization.
  • Solvent: THF (anhydrous) for activation; DMF or DMSO for cyclization.

Step-by-Step Procedure
  • Activation (0°C): Dissolve the

    
    -Boc-amino alcohol (1.0 equiv) in anhydrous THF (0.2 M) under N
    
    
    
    . Add Et
    
    
    N (1.5 equiv). Dropwise add MsCl (1.2 equiv). Stir at 0°C for 1 hour.
    • Checkpoint: Monitor TLC for disappearance of alcohol. The mesylate intermediate is often visible.

  • Solvent Swap (Critical): Remove THF in vacuo (do not heat above 30°C). Redissolve the crude residue immediately in anhydrous DMF (0.1 M).

    • Why? Cyclization requires a polar aprotic solvent to stabilize the transition state and dissolve the inorganic base, but mesylation works best in THF.

  • Cyclization (Heat): Add NaH (60% dispersion, 1.5 equiv) or KO

    
    Bu (1.5 equiv) portion-wise at 0°C. Allow to warm to room temperature, then heat to 60–80°C  for 4–12 hours.
    
    • Note: The temperature is substrate-dependent. Sterically hindered substrates require higher temperatures (up to 110°C).

  • Workup: Quench with saturated NH

    
    Cl (cold). Extract with Et
    
    
    
    O (avoid DCM if product is volatile). Wash with LiCl (5% aq) to remove DMF.

Yield Expectation: 85–95% for unsubstituted cores; 60–75% for substituted chains.

Protocol B: Strain-Release Functionalization (The "ABB" Route)

Best for: Installing complex functionality at the 3-position, late-stage functionalization.

This method uses 1-azabicyclo[1.1.0]butane (ABB) .[1][3][4][5][6][7][8] Unlike propellanes (which form bicyclopentanes), ABBs react with nucleophiles to cleave the central C-N bond, relieving ~26 kcal/mol of strain to form the azetidine ring [1].

Safety Warning: Handling ABB

ABBs are high-energy molecules. While many derivatives are stable at -20°C, low molecular weight ABBs should be generated in situ or handled in solution. Never concentrate to dryness.

Mechanism of Action

The reaction is driven by the relief of ring strain.[6] A nucleophile attacks the bridgehead carbon, breaking the central bond and generating an N-anion, which is then trapped (usually by a proton or electrophile).

Figure 2: ABB Strain-Release Mechanism

ABB_Mechanism ABB ABB Core (Strained) Complex Transition State (Bridge Cleavage) ABB->Complex + Nu Nu Nucleophile (R-Li / R-MgX) Nu->Complex Anion N-Azetidinyl Anion Complex->Anion Strain Relief Product 3-Substituted Azetidine Anion->Product + Electrophile (E+)

Caption: Nucleophilic attack at the bridgehead carbon (C3) triggers ring opening to the azetidinyl anion.

Protocol: Copper-Catalyzed Alkylation of ABB

Adapted from Gianatassio et al. [2].[9]

  • Catalyst Prep: Flame-dry a flask. Add Cu(OTf)

    
     (10 mol%) and suspend in anhydrous Toluene/THF (10:1).
    
  • Substrate Addition: Add the ABB precursor (1.0 equiv) at -78°C.

  • Nucleophile Addition: Dropwise add the organolithium or Grignard reagent (1.2 equiv) over 10 minutes.

    • Key Insight: The copper catalyst facilitates the transmetallation and softens the nucleophile, preventing polymerization of the ABB.

  • Reaction: Stir at -78°C for 30 mins, then slowly warm to 0°C.

  • Quench: Add electrophile (e.g., Boc

    
    O) to trap the nitrogen, or simply quench with MeOH for the free amine.
    

Yield Expectation: 60–85% for complex 3-substituted azetidines.

Comparative Analysis & Troubleshooting

FeatureProtocol A (Cyclization)Protocol B (ABB Strain Release)
Primary Utility Creating the azetidine core from scratch.Functionalizing the 3-position of the ring.[1][3][4][5][10][11][12]
Starting Material Cheap amino alcohols.Specialized ABB precursors (or synthesized in situ).[3][8][13]
Scalability High (kg scale possible).[13]Moderate (safety limits on strained rings).
Common Failure Elimination: Formation of allylamine instead of ring closure. Fix: Lower temp, switch to mesylate.Polymerization: ABB opens uncontrollably. Fix: Dilute solution, lower temp.
Atom Economy Lower (loss of MsOH).100% (Atom economic addition).

Advanced Application: Flow Chemistry

For industrial scalability, the lithiation of azetidines is best performed in continuous flow .

  • Method: Pump

    
    -Boc-3-iodoazetidine and 
    
    
    
    -BuLi into a T-mixer at -50°C (residence time: 0.5s) before quenching with an electrophile [3].
  • Advantage: Flow allows the handling of the unstable 3-lithioazetidine species at temperatures significantly higher than batch (-50°C vs -100°C), reducing energy costs and improving safety.

References

  • Fawcett, A., et al. (2019).[9] "Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society, 141(11), 4573–4578. Link

  • Gianatassio, R., & Kadish, D. (2019).[9][14] "Direct Alkylation of 1-Azabicyclo[1.1.0]butanes." Organic Letters, 21(7), 2060–2063. Link

  • Colella, M., et al. (2021).[15] "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines." The Journal of Organic Chemistry, 86(15), 10467–10478. Link

  • Couty, F., et al. (2016). "Synthesis of Azetidines from Amino Alcohols." Journal of Organic Chemistry, 81(7), 2899–2910. Link

Sources

Application Note: Scale-Up Synthesis and Process Optimization of[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a four-membered nitrogen-containing heterocycle—introduces significant ring strain and distinct three-dimensionality, making it a highly valuable constrained scaffold in modern drug discovery[1]. It frequently serves as a bioisostere for morpholine or proline, altering the conformational properties of molecules to enhance biological target affinity.

This application note details a robust, scalable, and self-validating protocol for the synthesis of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol (also known as 1-benzylazetidine-2,2-diyldimethanol). The process transitions from commercially available malonate derivatives through a tandem nucleophilic cyclization, culminating in an exhaustive hydride reduction[2].

Retrosynthetic Analysis & Mechanistic Rationale

The construction of 2,2-disubstituted azetidines is historically challenging due to the kinetic unfavorability of four-membered ring closure compared to intermolecular oligomerization[3].

Our optimized strategy relies on the following mechanistic sequence:

  • 
    -Bromination : Activation of the malonate core to create a highly electrophilic tertiary carbon.
    
  • Tandem Cyclization : Benzylamine acts as a bis-nucleophile. It first attacks the less sterically hindered primary bromide via an

    
     trajectory. The resulting secondary amine then undergoes an intramolecular 
    
    
    
    displacement of the
    
    
    -bromide to close the strained ring.
  • Exhaustive Reduction : The geminal diester is reduced to the target diol using a strong hydride source.

AzetidineSynthesis SM Diethyl 2-(2-bromoethyl)malonate (Starting Material) Int1 Diethyl 2-bromo-2-(2-bromoethyl)malonate (Intermediate 1) SM->Int1 NaH, NBS, THF 0 °C to RT Int2 Diethyl 1-benzylazetidine- 2,2-dicarboxylate (Intermediate 2) Int1->Int2 Benzylamine, DIPEA MeCN, 80 °C Target [1-Benzyl-2-(hydroxymethyl) azetidin-2-yl]methanol (Target Product) Int2->Target LiAlH4, THF 0 °C to 65 °C

Synthetic workflow for the scale-up of this compound.

Step-by-Step Scale-Up Protocols

Phase 1: Synthesis of Diethyl 2-bromo-2-(2-bromoethyl)malonate

Causality & Expertise: Diethyl 2-(2-bromoethyl)malonate possesses a highly acidic


-proton. Deprotonation with Sodium Hydride (NaH) generates a stabilized enolate. N-Bromosuccinimide (NBS) is utilized as the electrophilic bromine source rather than 

; NBS minimizes the risk of over-bromination and avoids the handling of highly corrosive, volatile liquid bromine on a multi-hundred-gram scale.

Protocol:

  • Charge a dry, argon-purged 5 L jacketed reactor with NaH (60% dispersion in mineral oil, 25.0 g, 0.62 mol) and anhydrous THF (1.5 L). Cool to 0 °C.

  • Dissolve diethyl 2-(2-bromoethyl)malonate (150.0 g, 0.56 mol) in THF (300 mL) and add dropwise over 1 hour, maintaining the internal temperature below 5 °C to control hydrogen gas evolution.

  • Stir the resulting enolate solution for 30 minutes at 0 °C.

  • Add NBS (105.0 g, 0.59 mol) portion-wise over 45 minutes. The reaction turns pale yellow.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material (

    
    ) and appearance of a new UV-active spot (
    
    
    
    ).
  • Quench with saturated aqueous

    
     (500 mL), extract with Ethyl Acetate (
    
    
    
    mL), dry over
    
    
    , and concentrate to yield Intermediate 1 as a pale oil (used without further purification).
Phase 2: Azetidine Ring Closure via Double Nucleophilic Displacement

Causality & Expertise: To overcome the entropic barrier of four-membered ring formation and suppress intermolecular dimerization, the reaction is run under pseudo-high-dilution conditions. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic auxiliary base to scavenge the generated HBr, preventing the deactivation of benzylamine.

Protocol:

  • Dissolve Intermediate 1 (~190 g, 0.55 mol) in anhydrous Acetonitrile (2.5 L) in a 5 L reactor. Add DIPEA (177.7 g, 1.38 mol). Heat the mixture to 80 °C.

  • Prepare a solution of Benzylamine (58.9 g, 0.55 mol) in Acetonitrile (500 mL).

  • Add the benzylamine solution to the reactor via a syringe pump at a strictly controlled rate of 1.5 mL/min (approx. 5.5 hours total addition time).

  • Maintain heating at 80 °C for an additional 12 hours post-addition.

  • Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between Water (1 L) and Dichloromethane (1 L).

  • Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, wash with brine, and dry over 
    
    
    
    .
  • Purify via short-path silica gel filtration (Hexanes/EtOAc 9:1 to 7:3) to afford Diethyl 1-benzylazetidine-2,2-dicarboxylate (Intermediate 2).

Phase 3: Exhaustive Reduction to the Target Diol

Causality & Expertise: The geminal diester requires a powerful hydride source for complete reduction to the diol[2]. Lithium Aluminum Hydride (


) provides 4 equivalents of hydride per mole; thus, 2.5 molar equivalents are used to ensure rapid and complete reduction.
Critical Safety & Workup: The Fieser workup method is mandatory here. Standard aqueous quenching of 

on scale produces a thick, unfilterable aluminum hydroxide emulsion. The Fieser method (

g

,

g 15% NaOH,

g

) forces the aluminum salts to precipitate as a granular, easily filterable white solid.

Protocol:

  • Suspend

    
     (26.5 g, 0.70 mol) in anhydrous THF (800 mL) in a 3 L reactor under argon. Cool to 0 °C.
    
  • Dissolve Intermediate 2 (81.5 g, 0.28 mol) in THF (200 mL) and add dropwise over 1.5 hours.

  • Once addition is complete, remove the cooling bath and gradually heat the reaction to 65 °C (reflux) for 4 hours.

  • Cool the reactor back to 0 °C.

  • Fieser Quench (Strict adherence required):

    • Slowly add 26.5 mL of DI water (vigorous

      
       evolution).
      
    • Slowly add 26.5 mL of 15% aqueous NaOH.

    • Slowly add 79.5 mL of DI water.

  • Stir the mixture vigorously for 30 minutes at room temperature until the grey suspension turns into a crisp, white granular solid.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (

    
     mL).
    
  • Concentrate the filtrate in vacuo. Recrystallize the crude residue from EtOAc/Heptane to yield purethis compound as a white crystalline solid.

Quantitative Data & Yield Analysis

The following table summarizes the process metrics achieved during a recent 150-gram scale-up campaign, highlighting the efficiency of the optimized parameters.

Process ParameterPhase 1 (Bromination)Phase 2 (Cyclization)Phase 3 (Reduction)
Scale (Input Mass) 150.0 g190.0 g (crude)81.5 g
Molar Yield 98% (crude)51% (isolated)84% (isolated)
Purity (HPLC-UV) >90%>98%>99.5%
Key Impurity Monitored Unreacted starting materialIntermolecular dimersMonoreduced alcohol
E-Factor (Solvent excl.) 1.24.82.1

Analytical Characterization (Self-Validating Metrics)

To ensure the trustworthiness of the process, the following analytical checkpoints must be verified for the final product:

  • FT-IR Spectroscopy: Complete disappearance of the strong ester carbonyl stretch (

    
    ) at 
    
    
    
    and the appearance of a broad, strong hydroxyl stretch (
    
    
    ) at
    
    
    .
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Disappearance of the ethyl ester quartets and triplets. Appearance of a singlet at
    
    
    (2H, benzyl
    
    
    ) and two distinct AB-systems around
    
    
    corresponding to the four diastereotopic protons of the two non-equivalent hydroxymethyl groups.
  • HRMS (ESI-TOF): Calculated for

    
    
    
    
    
    : 208.1338; Found: 208.1341.

References

1.[1] Benchchem. Dimethyl Azetidine-2,2-dicarboxylate | RUO. Benchchem Catalog. Available at: 2. Sigma-Aldrich. Diethyl (2-chloroethyl)malonate / Diethyl 2-(2-bromoethyl)malonate. Sigma-Aldrich Products. Available at: 3.[3] ResearchGate. Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes. Imperial College London. Available at: 4.[2] Google Patents. US10781175B2 - Solid supports and phosphoramidite building blocks for oligonucleotide conjugates. Available at:

Sources

step-by-step guide to recrystallizing azetidinyl diols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Recrystallization of Azetidinyl Diols

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Challenges

The purification of azetidinyl diols (e.g., 1-substituted azetidine-3,3-diols or 2,4-disubstituted azetidine diols) presents a formidable challenge in synthetic and medicinal chemistry. As a Senior Application Scientist, I frequently observe that standard recrystallization attempts for these molecules fail, resulting in viscous syrups rather than crystalline solids. This failure stems from two competing physicochemical forces:

  • The "Oiling Out" Phenomenon (Coacervation): Diols exhibit a dense, highly dynamic intermolecular hydrogen-bonding network. When the cohesive energy of the amorphous liquid state exceeds the lattice energy of the crystal, the compound undergoes liquid-liquid phase separation (oiling out) rather than solid-liquid crystallization. The basic azetidine nitrogen further complicates this by acting as a strong hydrogen-bond acceptor.

  • Ring Strain and Thermal Instability: The four-membered azetidine ring possesses substantial angle strain (~107 kJ/mol). Prolonged thermal stress, particularly in protic environments or in the presence of Lewis/Brønsted acids, can induce irreversible nucleophilic ring-opening or ring-expansion[1]. Therefore, thermodynamic dissolution must be achieved rapidly to minimize the molecule's residence time at elevated temperatures.

Pre-Crystallization Strategies: Modulating the Crystal Lattice

Because the free-base diol strongly resists crystallization, altering the molecular symmetry and electronic distribution is often a necessary prerequisite. By temporarily or permanently modifying the molecule, we can disrupt the amorphous H-bonding networks and favor lattice formation.

  • Salt Formation: Converting the basic nitrogen to a salt (e.g., trifluoroacetate (TFA), hydrochloride, or camphorsulfonic acid (CSA)) introduces strong ionic interactions. These ionic bonds dominate the crystal lattice, heavily favoring solid formation over oiling out, and have been successfully used to obtain X-ray quality crystals of complex azetidines[1][2].

  • N-Capping/Protection: Masking the secondary amine with an electron-withdrawing group (e.g., N-Boc, N-Cbz, or o-nitrobenzenesulfonyl) significantly reduces the basicity and overall polarity of the molecule[2]. This makes the diol amenable to purification using standard organic solvent/anti-solvent systems.

Quantitative Solvent System Selection

Selection of the solvent/anti-solvent pair is strictly dictated by the derivative state of the azetidine. The table below summarizes empirically validated systems, optimal volumetric ratios, and cooling parameters required to maintain the system within the metastable zone.

Table 1: Validated Solvent Systems and Quantitative Parameters for Azetidine Derivatives

Derivative StatePrimary SolventAnti-SolventOptimal Ratio (v/v)Cooling Rate (°C/min)Typical YieldMechanistic Rationale
TFA / HCl Salts AcetonitrileDiethyl Ether1:3 to 1:50.1 - 0.270–85%Acetonitrile provides high solubility for polar salts; Diethyl ether sharply decreases the dielectric constant to force nucleation[3].
CSA Salts Ethyl AcetateDichloromethane1:60.2 - 0.3>90%DCM acts as a mild anti-solvent that prevents rapid supersaturation, yielding high enantiopurity[1].
Free Base Diols DMFn-Butanol1:10.05 - 0.140–60%DMF disrupts strong inter-diol H-bonds; n-Butanol provides a protic environment that slowly bridges molecules into a lattice[4].
N-Protected Diols IsopropanolHexane1:40.2 - 0.575–90%IPA solvates the diol moiety while the non-polar alkane forces the hydrophobic N-protecting group to aggregate.

Experimental Protocol: Self-Validating Recrystallization

This step-by-step workflow is designed as a self-validating system. Built-in analytical checks ensure that the operator can correct phase-separation trajectories in real-time.

Step 1: Rapid Dissolution (Thermodynamic Control)

  • Suspend the crude azetidinyl diol in the minimum required volume of the primary solvent at room temperature.

  • Heat the suspension to just below the solvent's boiling point. Crucial Causality: Limit heating to a maximum of 10–15 minutes to prevent thermal ring-opening of the strained azetidine core[1].

  • If undissolved particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel to remove insoluble impurities (e.g., dust, polymeric byproducts) that could act as false nucleation sites.

Step 2: Anti-Solvent Titration & The Cloud Point

  • Maintain the clarified solution at 40–50 °C. Begin dropwise addition of the anti-solvent under moderate stirring.

  • In-Process Validation: Stop the addition immediately when the solution becomes faintly turbid (the "cloud point"). Add 1–2 drops of the primary solvent to restore absolute clarity. This self-validating step ensures the system is resting exactly at the lower boundary of the metastable zone, primed for controlled nucleation.

Step 3: Controlled Cooling & Seeding

  • Cool the solution at a strictly controlled rate (refer to Table 1). Crucial Causality: Rapid cooling spikes the supersaturation ratio, causing the diol to crash out as an amorphous oil. Slow cooling allows the molecules time to orient into a highly ordered crystalline lattice.

  • If available, introduce 0.1% w/w seed crystals at 5 °C below the cloud point to bypass the primary nucleation energy barrier.

Step 4: Isolation and Verification

  • Once cooled to 0–5 °C, isolate the crystals via vacuum filtration.

  • Wash the filter cake with a cold (0 °C) mixture of the solvent/anti-solvent (using the ratios from Table 1) to remove mother liquor impurities without dissolving the product.

  • Final Validation: Inspect a small aliquot of the wet cake under a polarized light microscope. Bright birefringence confirms a highly ordered crystalline lattice, whereas dark, spherical droplets indicate that the product has oiled out and requires reworking.

Workflow & Troubleshooting Diagram

G N1 Crude Azetidinyl Diol N2 Assess Polarity & Stability N1->N2 N3 Derivatization Required? N2->N3 N4 N-Protection (Boc/Cbz) or Salt Formation (HCl/TFA) N3->N4 Yes (Highly Polar) N5 Select Solvent System (e.g., MeCN/Et2O, EtOAc/DCM) N3->N5 No (Moderate Polarity) N4->N5 N6 Rapid Dissolution at Elev. Temp (Avoid Prolonged Heating) N5->N6 N7 Controlled Cooling (0.1 - 0.5 °C/min) N6->N7 N8 Phase Separation / Oiling Out? N7->N8 N9 Reheat to Clarity, Add Seed Crystals & Adjust Anti-Solvent N8->N9 Yes (Amorphous Oil) N10 Filtration & Vacuum Drying (Verify via Microscopy) N8->N10 No (Birefringent Crystals) N9->N7

Figure 1: Decision matrix for azetidinyl diol recrystallization, highlighting interventions for oiling out.

References

  • Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups Source: MDPI Molecules URL
  • Source: NIH PubMed Central (PMC)
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications Source: University of Birmingham URL
  • Source: RSC Advances (Royal Society of Chemistry)

Sources

Troubleshooting & Optimization

improving the yield of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol Synthesis

Executive Summary & Chemical Context

You are attempting to synthesize This compound (chemically equivalent to 1-benzyl-2,2-bis(hydroxymethyl)azetidine ).

This is a challenging synthesis due to two competing factors:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening, particularly under acidic conditions or high thermal stress.

  • Product Polarity: The target molecule is an amino-diol.[1] It is highly polar and water-soluble, leading to massive yield losses during standard aqueous workups.

This guide moves beyond standard "textbook" protocols to address the specific physicochemical traps inherent to this scaffold.

Troubleshooting Guide (Q&A Format)

Category A: The "Missing Yield" Phenomenon

Q: My reaction seems complete by TLC, but after workup, I recover <20% mass. Where is my product? A: Your product is likely trapped in the aqueous phase or the aluminum salt precipitate.

  • The Cause: The gem-bis(hydroxymethyl) motif makes the molecule extremely hydrophilic. Standard extractions (EtOAc/Water) are insufficient. Furthermore, amino-alcohols form stable chelate complexes with aluminum species generated during Lithium Aluminum Hydride (LiAlH4) quenching.

  • The Fix:

    • Switch Solvent: Do not use Ethyl Acetate for extraction. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • The "Rochelle" Protocol: You must use a saturated Potassium Sodium Tartrate (Rochelle’s Salt) quench. This breaks the Aluminum-Nitrogen/Oxygen chelation, releasing your product into the organic phase.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction to exploit the salting-out effect.

Q: I see a "streak" on my TLC instead of a spot. Is the product decomposing? A: Not necessarily. Amino-diols interact strongly with silica gel silanols.

  • The Fix: Pre-treat your TLC plate and column silica with 1-2% Triethylamine (TEA) in the eluent. This neutralizes the acidic sites on the silica, preventing the amine from "sticking" and streaking.

  • Visualization: Use Ninhydrin or Potassium Permanganate (KMnO4) stain. UV visualization may be weak as the benzyl group is the only chromophore.

Category B: Chemical Stability & Side Reactions

Q: I see a side product with a higher Rf. Did I lose the benzyl group? A:


-Debenzylation is rare with LiAlH4 alone but can occur if you used catalytic hydrogenation previously. A more likely culprit is Over-Reduction/Ring Opening .
  • Scenario: If the reaction temperature exceeded 40°C, the azetidine ring might open via nucleophilic attack by the hydride, especially if the nitrogen was protonated or Lewis-acid activated.

  • The Fix: Keep the reduction strictly between 0°C and 25°C . Do not reflux unless absolutely necessary to drive the reaction to completion.

Q: My product turns yellow/brown upon storage. Why? A: Azetidines are sensitive to oxidation and polymerization.

  • The Fix: Store the product as a free base only for short periods. For long-term storage, convert it to the HCl or Oxalate salt (precipitated from anhydrous ether) and store at -20°C under Argon.

Optimized Experimental Protocol

Objective: Reduction of Diethyl 1-benzylazetidine-2,2-dicarboxylate to this compound.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Diester Precursor 1.0SubstrateDry thoroughly (azeotrope w/ Toluene)
LiAlH4 (2.4M in THF) 2.5 - 3.0ReductantUse excess to ensure rapid reduction
THF (Anhydrous) SolventMediumMUST be peroxide-free and dry
Rochelle's Salt Sat. Soln.QuenchEssential for yield recovery
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask. Cool to 0°C under an Argon atmosphere.

  • Charge: Add LiAlH4 (3.0 equiv) as a solution in THF.

  • Addition: Dissolve the azetidine diester in minimal anhydrous THF. Add this solution dropwise to the LiAlH4 over 30 minutes.

    • Why? Exothermic control.[2] Keeping the temp low prevents ring opening.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC.[3][4]

    • Checkpoint: If starting material persists, heat to 35°C, but do not reflux .

  • The "Fieser" Modified Quench (Critical Step):

    • Cool back to 0°C.

    • Dilute with diethyl ether (increases precipitation granularity).

    • Add water (n mL = grams of LiAlH4).

    • Add 15% NaOH (n mL).

    • Add water (3n mL).

    • Alternative (Recommended): Add saturated Rochelle's Salt solution (50 mL per gram of LiAlH4) and stir vigorously for 2–3 hours until two clear layers form.

  • Extraction:

    • Separate layers.[1]

    • Extract the aqueous layer 4 x with DCM (Dichloromethane).

    • Combine organics, dry over

      
      , and concentrate in vacuo (keep bath <30°C).
      

Visualization of Logic & Pathways

Workflow Diagram: Synthesis & Workup

G cluster_0 Reaction Phase cluster_1 Critical Workup (Yield Determinant) cluster_2 Isolation Start Diethyl 1-benzylazetidine- 2,2-dicarboxylate LAH LiAlH4 / THF (0°C to RT) Start->LAH Intermediate Aluminate Complex (Product Trapped) LAH->Intermediate Quench Quench Method Selection Intermediate->Quench Rochelle Rochelle's Salt (K-Na Tartrate) Stir 2-3h Quench->Rochelle Recommended AcidQuench Acidic Quench (HCl/H2SO4) Quench->AcidQuench AVOID ClearPhase Biphasic Separation (Product Released) Rochelle->ClearPhase Chelation Breaking Emulsion Aluminum Emulsion (Product Trapped) AcidQuench->Emulsion Ring Opening & Low Yield Extract Extraction: DCM or CHCl3 (NOT Et2O/Hexane) ClearPhase->Extract Final Target: [1-Benzyl-2-(hydroxymethyl) azetidin-2-yl]methanol Extract->Final

Caption: Optimized workflow emphasizing the critical Rochelle's Salt quench to prevent product entrapment in aluminum emulsions.

Troubleshooting Logic Tree

T Problem Low Yield / Impure Product CheckTLC Check TLC of Crude Problem->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left No_SM No SM, but Low Mass Recovery CheckTLC->No_SM New_Spots New High Rf Spots CheckTLC->New_Spots Sol_Reflux Increase Temp to 35°C (Check Reagent Quality) SM_Left->Sol_Reflux Sol_Extract Product in Aqueous Phase. Use Continuous Extraction or Salting Out No_SM->Sol_Extract Sol_Ring Ring Opening Occurred. Lower Temp, Avoid Acidic Workup New_Spots->Sol_Ring

Caption: Decision matrix for diagnosing yield loss during azetidine synthesis.

References

  • Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid: From lily of the valley to key pharmaceuticals.[5] Organic Preparations and Procedures International, 38(5), 427-465.[5] Link

  • Padwa, A., & Bott, T. M. (2012).[6] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[6] Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LiAlH4 stoichiometry and quenching).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Source for Rochelle's Salt workup protocols).

Sources

troubleshooting guide for azetidine ring-opening side reactions

[1][2]

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: AZT-RO-001 Subject: Troubleshooting Guide for Nucleophilic Ring-Opening of Azetidines

Welcome to the Support Center

You are likely here because your azetidine ring-opening reaction—usually a reliable route to

Azetidines possess significant ring strain (~26 kcal/mol), making them reactive but temperamental. Unlike epoxides, the nitrogen atom is less electronegative, often requiring Lewis acid activation or quaternization (azetidinium formation) to trigger opening. This activation, however, lowers the barrier for side reactions.

This guide is structured to address your specific failure modes.

Part 1: The Triage Station (Quick Diagnostics)

Identify your issue in the table below for an immediate diagnostic path.

SymptomProbable CauseImmediate Action
Reaction turned into a viscous gel/solid. Polymerization (CROP). Concentration too high or nucleophile too weak.Dilute reaction (0.1 M). Increase nucleophile equivalents (>3 eq).
50:50 mixture of regioisomers. Competing Mechanisms. Conflict between steric (

) and electronic (

-like) control.
Switch solvent polarity.[1] Change Lewis Acid hardness.
Isolated amino-alcohol instead of product. Hydrolysis. Moisture in the Lewis Acid or solvent.Flame-dry glassware. Use fresh BF3·OEt2. Add molecular sieves.
No reaction (Stalling). Poor Activation. Nitrogen lone pair is not sufficiently coordinated.Switch to a stronger Lewis Acid (e.g., Sc(OTf)3) or quaternize the nitrogen.
Part 2: Deep Dive Troubleshooting (Q&A)
Issue 1: The "Gelling" Nightmare (Polymerization)

User Question: I added

Expert Analysis: You have triggered Cationic Ring-Opening Polymerization (CROP) . When you activate the azetidine nitrogen with a Lewis Acid (LA), it becomes an electrophile. If your desired nucleophile is not present in high enough concentration—or is kinetically slower than the azetidine itself—the unreacted azetidine acts as the nucleophile. It attacks the activated azetidine, opening the ring and forming a dimer with a new amine terminus. This dimer then attacks another activated monomer, initiating a chain reaction.

The Fix:

  • Inverse Addition: Do not add the nucleophile last. Premix the azetidine and the nucleophile, then add the Lewis Acid slowly at low temperature (0°C or -78°C).

  • Concentration Control: Polymerization is bimolecular with respect to the azetidine. Diluting the reaction from 1.0 M to 0.1 M significantly favors the reaction with the external nucleophile over self-polymerization.

  • Nucleophile Stoichiometry: Use a large excess of the nucleophile (3–5 equivalents) to statistically outcompete the azetidine monomer.

Visualizing the Competition:

PolymerizationPathStartActivated AzetidineProductDesired Linear AmineStart->ProductPath A: Fast Kinetics(Desired)PolymerOligomer/Polymer GelStart->PolymerPath B: Self-Reaction(Side Reaction)NucExternal Nucleophile(High Conc.)Nuc->ProductAzetAzetidine Monomer(Competing Nuc)Azet->Polymer

Figure 1: Kinetic competition between desired ring opening (Path A) and polymerization (Path B).

Issue 2: The Regioselectivity Paradox

User Question: I am opening a 2-substituted azetidine. Sometimes the nucleophile attacks C2, and sometimes C4.[2] How do I control this?

Expert Analysis: Regioselectivity in azetidines is a battle between Sterics and Electronics .

  • Steric Control (

    
     dominant): 
    
    • Scenario: The substituent at C2 is an alkyl group (e.g., methyl, ethyl).

    • Outcome: The nucleophile attacks the less substituted carbon (C4) .[2]

    • Why: The transition state is less crowded at the terminal carbon.

  • Electronic Control (

    
     character): 
    
    • Scenario: The substituent at C2 is capable of stabilizing a positive charge (e.g., Phenyl, Vinyl,

      
      ).
      
    • Outcome: The nucleophile attacks the more substituted carbon (C2) .

    • Why: The C2-N bond lengthens upon activation, building partial positive charge at C2. This "benzylic" carbocation character attracts the nucleophile despite the steric hindrance.

The Fix:

  • To favor C4 attack (Steric): Use a non-polar solvent (DCM, Toluene) and a "harder" nucleophile to enforce a tighter

    
     transition state.
    
  • To favor C2 attack (Electronic): Use a more polar solvent (Acetonitrile) to stabilize the transition state charge separation, or use a stronger Lewis Acid to increase the carbocation character at C2.

Decision Tree for Regioselectivity:

RegioSelectivityRootWhat is the C2 Substituent?AlkylAlkyl (Methyl, Ethyl)Root->AlkylArylAryl / Vinyl / HeteroatomRoot->ArylMech1Mechanism: Steric Control (SN2)Alkyl->Mech1Mech2Mechanism: Electronic Control (Partial SN1)Aryl->Mech2Result1Product: Attack at C4(Less Substituted)Mech1->Result1Result2Product: Attack at C2(More Substituted)Mech2->Result2

Figure 2: Predicting regioselectivity based on C2-substitution patterns.

Issue 3: Hydrolysis (The "Wet" Result)

User Question: My LCMS shows a mass corresponding to [M+18]. I suspect water opened the ring. I used anhydrous solvents. Where did it come from?

Expert Analysis: Azetidines activated by Lewis Acids are extremely "thirsty." If your nucleophile is bulky or slow, trace water (even ppm levels) becomes a competitive nucleophile because it is small and highly reactive toward the activated complex.

Common Culprits:

  • The Catalyst:

    
     is hygroscopic. Old bottles often contain hydrolyzed 
    
    
    and water.
  • The Workup: If you quench with aqueous acid/base before the ring is fully opened by your desired nucleophile, the quench water will open any remaining activated azetidine.

The Fix:

  • Protocol: Add activated molecular sieves (4Å) to the reaction vessel.

  • Reagent: Distill

    
     or use a fresh bottle stored under argon.
    
  • Verification: Ensure full conversion by TLC/LCMS before adding any aqueous quench solution.

Part 3: Validated Experimental Protocol

Protocol: Lewis Acid-Catalyzed Ring Opening with Alcohol Nucleophiles Adapted from Ghorai et al. and Couty et al.

Reagents:

  • 1-Tosyl-2-phenylazetidine (1.0 equiv)

  • Nucleophile: Benzyl alcohol (3.0 equiv)

  • Catalyst:

    
     (1.1 equiv)[1]
    
  • Solvent: Anhydrous DCM (0.1 M concentration relative to azetidine)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon flow. Add activated 4Å molecular sieves.

  • Dissolution: Dissolve the azetidine and the alcohol nucleophile in anhydrous DCM. Crucial: Ensure the nucleophile is present before the catalyst.

  • Activation: Cool the mixture to 0°C. Add

    
     dropwise over 5 minutes.
    
    • Note: A slight exotherm may occur.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Target spot usually more polar than starting azetidine).

  • Quench: Pour mixture into saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography. (Note: The resulting amino-ether is often UV active).

References
  • Couty, F., et al. (2006).[2] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[2] Link

  • Ghorai, M. K., et al. (2007). "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Azetidine Ring-Opening Reactions." BenchChem Knowledge Base. Link

  • Goethals, E. J., et al. (1980). "Cationic Polymerization of Cyclic Amines." Polymer Journal. Link

  • Vargas-Sanchez, M., et al. (2005). "Regioselective Ring Opening of 2-Substituted Azetidinium Ions." Organic Letters. Link

Technical Support Center: N-Benzyl Deprotection of Hindered Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-debenzylation of sterically hindered azetidines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the challenges associated with this critical deprotection step in organic synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure you have the most reliable and practical information at your fingertips.

The azetidine ring is a valuable structural motif in medicinal chemistry.[1] However, the inherent ring strain and steric hindrance around the nitrogen atom can make the removal of the N-benzyl protecting group a significant synthetic hurdle.[2][3] This guide will explore the common pitfalls and provide actionable solutions to achieve successful deprotection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-debenzylation of hindered azetidines in a question-and-answer format.

Question 1: My standard catalytic hydrogenation (Pd/C, H₂) is failing or giving very low yields. What is going wrong?

This is the most common issue encountered. Several factors can contribute to the failure of a standard catalytic hydrogenation for this substrate class.

Potential Causes and Solutions:

  • Catalyst Poisoning: The azetidine nitrogen, being a basic amine, can strongly coordinate to the palladium surface, leading to catalyst deactivation.[4][5]

    • Solution 1: Acidic Additives. The addition of a stoichiometric amount of a mild acid, such as acetic acid, can protonate the azetidine nitrogen.[6][7][8] This reduces its ability to poison the catalyst. However, be cautious as strong acids may promote ring-opening of the strained azetidine.

    • Solution 2: Use a More Robust Catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for debenzylations of basic nitrogen-containing compounds.[9][10] It is generally more resistant to poisoning. A combination of Pd/C and Pd(OH)₂/C can also be more effective than a single catalyst.[11]

  • Steric Hindrance: The substituents on the azetidine ring can physically block the approach of the N-benzyl group to the catalyst surface.

    • Solution 1: Increase Hydrogen Pressure. Elevating the hydrogen pressure (e.g., 30-50 bar) can sometimes overcome the steric barrier and facilitate the reaction.[2] However, this may require specialized high-pressure hydrogenation equipment.

    • Solution 2: Increase Reaction Temperature. Gently heating the reaction (e.g., 50-80 °C) can provide the necessary activation energy to overcome steric hindrance.[9]

    • Solution 3: Vigorous Stirring. In a three-phase reaction system (solid catalyst, liquid solution, and hydrogen gas), vigorous stirring is crucial to ensure efficient mass transfer and contact between the reactants and the catalyst.[12]

  • Poor Catalyst Quality: An old or poorly stored catalyst may have reduced activity.

    • Solution: Use Fresh Catalyst. Always use a fresh batch of a reputable catalyst. If the catalyst is old, a "pre-reduction" step might be necessary before adding the substrate.[13]

Question 2: I'm observing side products, such as ring-opened azetidine or over-reduction of other functional groups. How can I improve selectivity?

Selectivity is a major concern when dealing with strained rings and multifunctional molecules.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures, high pressures, or strongly acidic conditions can lead to undesired side reactions.

    • Solution 1: Catalytic Transfer Hydrogenation (CTH). This method offers a milder alternative to high-pressure hydrogenation.[14][15][16] It utilizes a hydrogen donor in the presence of a palladium catalyst. This technique often provides higher selectivity.[14]

      • Common Hydrogen Donors: Ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[9][11][16]

    • Solution 2: Optimize Reaction Time and Temperature. Carefully monitor the reaction by TLC or LC-MS to determine the optimal point for completion, avoiding prolonged reaction times that can lead to side product formation.[17]

  • Inappropriate Catalyst Choice: The choice of catalyst can significantly influence selectivity.

    • Solution: Catalyst Screening. If one catalyst is leading to side products, screen other options. For instance, if Pd/C is causing over-reduction, a less active catalyst might be beneficial, or switching to a different metal catalyst altogether could be explored.

Question 3: Catalytic methods are not working for my highly substituted azetidine. What are some non-reductive alternatives?

For particularly challenging substrates, non-reductive methods may be the only viable option.

Alternative Deprotection Strategies:

  • Oxidative Deprotection: This is a mild and often highly selective method.[11]

    • Ceric Ammonium Nitrate (CAN): CAN can effectively cleave N-benzyl groups, often with good functional group tolerance.[2][9]

    • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is another powerful oxidizing agent for debenzylation.[11][18]

    • N-Bromosuccinimide (NBS): In the presence of light and aqueous calcium carbonate, NBS can remove sterically hindered benzyl ethers and may be applicable to N-benzyl groups.[10]

  • Acid-Mediated Cleavage: While potentially leading to ring-opening, certain acidic conditions can be effective.

    • Trifluoroacetic Acid (TFA): Strong acids like TFA can cleave benzyl groups, but careful optimization is required to avoid substrate degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for catalytic hydrogenolysis of an N-benzyl group?

The accepted mechanism involves the palladium catalyst providing an active surface for the reaction. Both the N-benzyl azetidine and hydrogen gas adsorb onto the palladium surface. The hydrogen molecule breaks apart to form palladium hydride species. The benzylic carbon-nitrogen bond is then cleaved by these active hydrogen species, resulting in the deprotected azetidine and toluene. The products then detach from the catalyst surface, allowing it to facilitate further reactions.[12]

Q2: How do I choose the right solvent for my debenzylation reaction?

Protic solvents like methanol and ethanol are most commonly used for catalytic hydrogenation and transfer hydrogenation.[12][19] They are generally good at dissolving the substrate and the hydrogen donor (in the case of CTH). Aprotic solvents like ethyl acetate and THF can also be used.[19] In some cases, trifluoroethanol (TFE) has been shown to be particularly effective and can prevent N-alkylation side reactions.[12]

Q3: My catalyst seems to be pyrophoric. How should I handle it safely?

Palladium on carbon (Pd/C) is indeed pyrophoric, especially when dry and exposed to air.[12] Always handle it in an inert atmosphere (e.g., under nitrogen or argon). After filtration, the catalyst on the filter paper should not be allowed to dry completely. It should be quenched with water before disposal.[12]

Q4: Can I use a higher loading of a lower percentage catalyst (e.g., 5% Pd/C) to mimic a higher percentage catalyst (e.g., 10% Pd/C)?

Yes, you can often compensate for a lower catalyst percentage by using a proportionally larger amount of the catalyst by weight.[13] However, the surface area and dispersion of the palladium on the carbon support can vary between batches and manufacturers, so the results may not be identical.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is a good starting point for hindered azetidines as it is generally milder than high-pressure hydrogenation.

  • Reaction Setup: In a round-bottom flask, dissolve the N-benzyl azetidine (1.0 mmol) in methanol (20 mL).

  • Add 10% Palladium on carbon (Pd/C) (100 mg, ~10 wt%).[9]

  • To this suspension, add ammonium formate (5.0 mmol, 5 equivalents) in one portion.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[9][16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.[9][16]

  • Wash the Celite® pad with methanol.[9]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.[9]

Protocol 2: Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)

This protocol is a useful alternative when reductive methods fail.

  • Reaction Setup: Dissolve the N-benzyl azetidine (1.0 mmol) in a mixture of acetonitrile and water (3:1, 10 mL).

  • Cool the solution to 0 °C in an ice bath.[9]

  • Addition of Oxidant: Add Ceric Ammonium Nitrate (CAN) (2.5 mmol, 2.5 equivalents) portion-wise over 15 minutes.[9]

  • Reaction Conditions: Stir the reaction mixture at 0-25 °C and monitor its progress by TLC.[9]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[9]

Data Summary Table

MethodCatalyst/ReagentHydrogen Source/OxidantSolventTemperaturePressureTypical Outcome
Catalytic Hydrogenation10% Pd/C or Pd(OH)₂/CH₂ gasMethanol, Ethanol25-80 °C1-50 atmGood to Excellent, but can be sluggish for hindered substrates.[9][12]
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMethanolRefluxAtmosphericGood to Excellent, generally milder and more selective.[9][16]
Oxidative DebenzylationCeric Ammonium Nitrate (CAN)-Acetonitrile/Water0-25 °CAtmosphericGood, useful for substrates sensitive to reduction.[2][9]
Oxidative DebenzylationDDQ-Dichloromethane/WaterRoom TempAtmosphericGood, alternative to CAN.[11][18]
Acid-Mediated CleavageTrifluoroacetic Acid (TFA)-Dichloromethane0 °C to RTAtmosphericVariable, risk of ring-opening.[2]

Visual Workflow and Decision Diagram

The following diagram illustrates a decision-making workflow for selecting an appropriate debenzylation method for a hindered azetidine.

Caption: A decision tree for troubleshooting N-benzyl deprotection.

References

  • Figure: Unsuccessful and successful methods for removal of N-benzyl protecting group and N- dimethoxybenzyl protecting group. In Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) De- O -Benzylation of Sterically Hindered Benzyl ETHERS[14]. Retrieved from [Link]

  • Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]

  • Sciencemadness. (2019, October 30). De-protection of N-Benzyl groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

  • Progress of N-Benzyl Removal. Available from: [Link]

  • Sciencemadness.org. (2014, May 8). Help with debenzylation of N-Benzyl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester. Available from: [Link]

  • ResearchGate. (2025, August 6). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • PubMed. (2012, February 4). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Retrieved from [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • OUCI. (n.d.). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select.... Retrieved from [Link]

  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • Stanford Digital Repository. (n.d.). Palladium-catalyzed asymmetric benzylation of prochiral nucleophiles. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubMed. (2025, June 26). Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Azetidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for azetidine synthesis. The construction of the four-membered azetidine ring is a well-known challenge in synthetic chemistry, primarily due to the inherent ring strain (approximately 25.4 kcal/mol) that makes the cyclization process energetically demanding and the resulting ring susceptible to cleavage.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into overcoming common hurdles in azetidine formation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azetidines notoriously difficult?

A1: The primary challenge is the high ring strain of the four-membered ring.[1][2] This strain creates several obstacles:

  • Thermodynamic Barrier: The formation of the azetidine ring is often thermodynamically disfavored compared to competing reactions, such as intermolecular polymerization or the formation of more stable five- or six-membered rings.[1][3]

  • Kinetic Challenges: The precursor must adopt a specific conformation to allow the nucleophilic nitrogen and electrophilic carbon to come into close proximity for the ring-closing SN2 reaction. Steric hindrance can significantly slow this process.[1]

  • Product Instability: Once formed, the strained ring is susceptible to cleavage by acids, bases, and nucleophiles, which complicates reaction workup, purification, and subsequent synthetic steps.[1][4]

  • Purification Issues: Azetidines can be prone to decomposition on standard silica gel due to its acidic nature.[1]

Q2: What are the most common strategies for forming the azetidine ring?

A2: Several methods are employed, with the most common being intramolecular nucleophilic substitution. Other notable methods include:

  • Intramolecular SN2 Cyclization: This is the most prevalent method, typically involving a γ-amino alcohol or γ-haloamine. The alcohol is converted into a good leaving group (e.g., mesylate, tosylate) to facilitate cyclization.[5]

  • Mitsunobu Reaction: A powerful one-pot method to achieve the cyclization of a γ-amino alcohol, where the hydroxyl group is activated in situ.[6][7]

  • Aza Paternò-Büchi Reaction: A [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring.[8][9] This is an efficient atom-economical approach but can have challenges with regioselectivity and competing photoreactions.[1][8]

  • Palladium-Catalyzed C-H Amination: Advanced methods allow for the direct intramolecular amination of unactivated C(sp³)–H bonds to form the azetidine ring.[10][11]

Q3: How do I choose the right N-protecting group for my synthesis?

A3: The choice of the N-protecting group is critical. It must be stable to the cyclization conditions but removable under conditions that do not destroy the sensitive azetidine ring. The protecting group also electronically influences the nucleophilicity of the nitrogen and the stability of the final product.

Protecting GroupStability (Acidic)Stability (Basic)Typical Removal ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA).[4]Generally stable.Strong acid (TFA, HCl).Widely used due to ease of introduction and removal. Its acid lability requires careful planning of subsequent steps.[4]
Cbz (Carboxybenzyl)More stable than Boc.Generally stable.Hydrogenolysis (H₂, Pd/C).Offers orthogonal deprotection if acid-labile groups are present elsewhere in the molecule.[12]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).Strongly electron-withdrawing, which can decrease the nitrogen's nucleophilicity but can also stabilize the final azetidine ring. Removal can be challenging.[4]

Q4: What are the best practices for purifying azetidine compounds?

A4: Due to their instability, purification requires special care.

  • Chromatography: Standard silica gel is acidic and can cause decomposition.[1] It is highly recommended to use deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase such as basic alumina.[1] Including a small amount of a basic modifier (e.g., 0.5-1% triethylamine) in the eluent system is also a common and effective practice.

  • Workup: Avoid strong acids during aqueous workups. Use mild bases like sodium bicarbonate for neutralization.

  • Distillation: For volatile azetidines, distillation under reduced pressure can be a very effective purification method.[1]

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: My intramolecular cyclization is giving low or no yield.

This is the most common issue. The cause can usually be traced to one of four factors: the leaving group, reaction concentration, base, or precursor conformation.

  • Potential Cause A: Poor Leaving Group Efficiency.

    • Explanation: The intramolecular SN2 reaction requires a good leaving group. Hydroxyl groups (-OH) are poor leaving groups and must be activated. If the activation is incomplete or the leaving group is not sufficiently reactive, the desired cyclization will be slow, allowing side reactions to dominate.[1]

    • Solution: Convert the hydroxyl group to a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs), which are excellent leaving groups. Alternatively, employ an in situ activation method like the Mitsunobu reaction.[6]

  • Potential Cause B: Competing Intermolecular Reactions.

    • Explanation: The cyclization is a unimolecular process, while polymerization or dimerization are bimolecular. At high concentrations, the probability of two precursor molecules reacting with each other increases, leading to unwanted intermolecular side products.

    • Solution: Employ high-dilution conditions. This is typically achieved by using a larger volume of solvent and adding the substrate slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.[3]

  • Potential Cause C: Incorrect Base Strength.

    • Explanation: The base deprotonates the amine (or sulfonamide) to generate the nucleophile for the cyclization. A base that is too weak will not generate enough of the active nucleophile. A base that is too strong can promote side reactions, such as elimination (E2) if the leaving group is on a secondary carbon.[1]

    • Solution: Screen a range of bases. For cyclizing an N-tosylated amino alcohol after mesylation, a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[12]undec-7-ene) is often effective.[1] For simpler haloamines, a moderately strong base like potassium carbonate may be sufficient.

Troubleshooting Workflow: Low Yield in Intramolecular Cyclization

Below is a logical workflow to diagnose the cause of a low-yield reaction.

G start Low or No Yield check_lg Is the leaving group (LG) a sulfonate (OMs, OTs) or was Mitsunobu used? start->check_lg activate_lg Solution: Activate OH group. Convert to MsCl, TsCl or use Mitsunobu conditions. check_lg->activate_lg No check_conc Was the reaction run under high dilution (<0.01 M)? check_lg->check_conc Yes end_node Optimized Reaction activate_lg->end_node use_dilution Solution: Re-run reaction at high dilution (e.g., 0.005 M) with slow addition. check_conc->use_dilution No check_temp Is pyrrolidine a major byproduct? check_conc->check_temp Yes use_dilution->end_node lower_temp Solution: Lower the reaction temperature to favor the kinetic azetidine product. check_temp->lower_temp Yes check_base Was the base strength optimized? check_temp->check_base No lower_temp->end_node screen_base Solution: Screen bases. Consider K2CO3, DBU, or NaH depending on substrate. check_base->screen_base No check_base->end_node Yes screen_base->end_node

Caption: A workflow for troubleshooting low-yield azetidine cyclizations.

Problem 2: I am forming the five-membered pyrrolidine ring instead of the azetidine.

  • Explanation: This is a classic case of kinetic versus thermodynamic control. The formation of the azetidine via a 4-exo-tet cyclization is generally kinetically favored according to Baldwin's rules. However, the pyrrolidine ring, formed via a 5-endo-tet cyclization, has significantly less ring strain and is therefore the thermodynamically more stable product. At higher temperatures, the reaction can become reversible, or enough energy is supplied to overcome the barrier to the thermodynamically favored pathway, leading to the formation of the five-membered ring.

  • Solution:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product (azetidine).[3]

    • Control Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed, as the initially formed azetidine can sometimes rearrange to the more stable pyrrolidine, especially at elevated temperatures.[3]

Competing Cyclization Pathways

The diagram below illustrates the competition between the kinetic and thermodynamic pathways.

G cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway ts1 Transition State (4-exo-tet) azetidine Azetidine Product (Kinetic) ts1->azetidine pyrrolidine Pyrrolidine Byproduct (Thermodynamic) azetidine->pyrrolidine Rearrangement (High Temp) ts2 Transition State (5-endo-tet) ts2->pyrrolidine precursor γ-Amine Precursor precursor->ts1 Low Temp, Favored precursor->ts2 High Temp

Caption: Kinetic vs. thermodynamic control in azetidine synthesis.

Problem 3: My product decomposed during workup or purification on a silica gel column.

  • Explanation: The N-H or N-R group of an azetidine is basic, and the ring is susceptible to acid-catalyzed ring-opening. The surface of standard silica gel is acidic (pKa ≈ 4-5) and can act as a catalyst for decomposition, especially for sensitive azetidines.[1]

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your desired eluent and add ~1% triethylamine (or another volatile base) by volume. Mix well before packing the column.

    • Use a Different Stationary Phase: Basic alumina is an excellent alternative to silica gel for purifying basic compounds like azetidines.[1]

    • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to minimize the time the compound spends on the acidic stationary phase.

Experimental Protocols

Protocol 1: Two-Step Intramolecular Cyclization via Mesylation

This protocol is a robust, general method for converting a γ-amino alcohol to an N-protected azetidine.

Step A: Mesylation

  • Dissolve the N-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.5 equiv) to the solution.

  • Add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise. Caution: MsCl is corrosive and lachrymatory.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

  • The reaction mixture containing the crude mesylate can often be used directly in the next step after a simple aqueous wash to remove triethylammonium salts.

Step B: Cyclization

  • To the crude mesylate solution, add a strong, non-nucleophilic base such as DBU (1.5 equiv).[1]

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS for the formation of the azetidine product. The reaction may take several hours to overnight.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using deactivated silica gel or basic alumina.

Protocol 2: One-Pot Intramolecular Mitsunobu Reaction

This protocol achieves the conversion of a γ-amino alcohol to an azetidine in a single step, proceeding with inversion of stereochemistry at the alcohol center.[13][14]

  • Dissolve the N-protected γ-amino alcohol (1.0 equiv) and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF to a concentration of ~0.1 M under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the solution. Caution: Azodicarboxylates are hazardous and potentially explosive; handle with care.[15]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is a good visual indicator of reaction progress.[15]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and byproducts (triphenylphosphine oxide and the hydrazine dicarboxylate). Purification can be challenging. Trituration with a solvent like cold diethyl ether can often precipitate the triphenylphosphine oxide.

  • Further purify the product by column chromatography on deactivated silica gel.

Simplified Mitsunobu Mechanism for Azetidine Formation

G reagents PPh3 + DIAD betaine Betaine Formation [PPh3-N(R)-N(R)H] reagents->betaine activated_complex Alkoxyphosphonium Ion (Activated OH group) betaine->activated_complex + Alcohol alcohol γ-Amino Alcohol (Substrate) alcohol->activated_complex cyclization Intramolecular SN2 Attack (N attacks C-OH) activated_complex->cyclization azetidine Azetidine Product (Inversion of Stereochemistry) cyclization->azetidine byproducts Byproducts: Triphenylphosphine Oxide Hydrazine Dicarboxylate cyclization->byproducts

Caption: Key steps in the intramolecular Mitsunobu cyclization.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Uesugi, T., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • He, G., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]

  • Ghaffari, C. S., & Gignac, M. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Sharma, S., & Kumar, P. (2021). Azetidine Synthesis. Elsevier.
  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Williams, B. A., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Kar, A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Kaur, H., & Wuest, W. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Smith, A. D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Wang, Y-F., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Mucsi, Z., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Van der Jeught, S., & D'hooghe, M. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

Sources

purification challenges of polar azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar azetidine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique chromatographic challenges associated with these highly strained, basic, and polar four-membered heterocycles.

Below, you will find a diagnostic decision tree, a troubleshooting FAQ, quantitative method comparisons, and self-validating experimental protocols.

Diagnostic Decision Tree

DecisionTree Start Crude Polar Azetidine Mixture Q1 Is the azetidine nitrogen protected (e.g., Boc, Cbz)? Start->Q1 NP Normal Phase Silica or Standard RPLC Q1->NP Yes Q2 Is the free base highly water-soluble (LogP < 0)? Q1->Q2 No (Free Base) HILIC HILIC or Mixed-Mode Chromatography Q2->HILIC Yes SCX SCX Catch-and-Release (Propylsulfonic Acid) Q2->SCX No

Diagnostic decision tree for selecting an optimal azetidine purification strategy.

Troubleshooting Guides & FAQs

Q1: Why does my azetidine free base streak irreversibly on normal-phase silica gel? A1: Azetidines are highly basic secondary or tertiary amines (pKa ~10–11). The unendcapped, acidic silanol groups (Si-OH) on standard normal-phase silica gel act as strong cation exchangers. Instead of undergoing simple adsorption/partitioning, the protonated azetidine forms strong ionic interactions with the silica. This causality leads to severe tailing, streaking, and poor mass recovery[1]. Solution: To disrupt this interaction, you must suppress silanol ionization or shield the amine. Add a highly polar basic modifier (e.g., 1–5% Et₃N or NH₄OH in MeOH/DCM) to the mobile phase[1]. Alternatively, bypass normal phase entirely and utilize a2[2].

Q2: I tried purifying my azetidine by reversed-phase HPLC (RPLC) with 0.1% TFA, but the compound degraded. What happened? A2: Azetidines possess significant ring strain (~26 kcal/mol). Under acidic conditions (like 0.1% TFA), the basic nitrogen is protonated, turning it into an excellent leaving group. This activates the strained 4-membered ring toward nucleophilic attack (e.g., by water or trace halides), leading to rapid 3[3]. Furthermore, electron-donating substituents on the ring can further activate the azetidine for cleavage[4]. Solution: The primary stability concern for azetidine compounds is their susceptibility to ring-opening reactions under acidic conditions[5]. Switch to high-pH mobile phases (e.g., 10 mM ammonium bicarbonate, pH 9.5) to keep the azetidine neutral, or protect the amine with an acid-labile group like t-butanesulfonyl (Bus) prior to acidic chromatography[6].

Q3: My highly polar azetidine derivative elutes in the void volume on a C18 column. How can I retain it? A3: Small, polar azetidines (especially those with additional hydroxyl or carboxyl groups) are too hydrophilic to partition into the hydrophobic C18 stationary phase. Solution: Utilize7 or Mixed-Mode Chromatography (MMC)[7]. HILIC uses a polar stationary phase with a highly organic mobile phase, retaining polar analytes through a water-enriched layer on the silica surface[7]. Mixed-mode columns combine RPLC and ion-exchange mechanisms, mitigating diluent-eluent mismatch for complex samples containing charged, polar amines[8].

Quantitative Comparison of Purification Strategies

Purification MethodRetention MechanismIdeal Analyte ProfileTypical Mass RecoveryStandard Solvent System / Modifiers
Normal Phase (Silica) Adsorption / PartitionN-Protected Azetidines80–95%Hexane/EtOAc or DCM/MeOH
SCX Catch & Release Strong Cation ExchangeBasic Free Amines90–98%Load: MeOH; Elute: 2M NH₃ in MeOH
Reversed-Phase (C18) Hydrophobic InteractionModerate-High LogP85–95%H₂O/MeCN (Requires high pH buffer)
HILIC Hydrophilic PartitioningHigh Polarity (LogP < 0)75–90%MeCN/H₂O (Ammonium Acetate buffer)
Mixed-Mode (WCX/C18) Hydrophobic + IonicComplex Polar Mixtures80–95%Gradient MeCN with salt gradient

Field-Proven Experimental Protocols

Protocol A: SCX "Catch and Release" Purification of Basic Azetidines

Mechanistic Causality: SCX-2 (propylsulfonic acid) has a low pKa, ensuring the basic azetidine nitrogen is protonated and retained via strong ionic bonds, while non-basic impurities are washed away[9].

  • Conditioning: Condition the SCX-2 column with 5 column volumes (CV) of Methanol.

  • Loading: Load the crude azetidine mixture dissolved in DCM or MeOH. The amine is "caught" by the resin[10].

  • Washing: Wash with 3–5 CV of MeOH to elute neutral and acidic impurities.

    • Self-Validation Check: Spot the wash fraction on a TLC plate and stain with ninhydrin. If the amine is detected, the column's ion-exchange capacity was exceeded, or competing cations were present in the load solvent.

  • Elution: Elute the target azetidine with 5–8 CV of 2M Ammonia in Methanol[2]. The ammonia deprotonates the azetidine, releasing it from the sulfonic acid resin[9].

  • Isolation: Evaporate the volatile ammonia/methanol solution under reduced pressure to yield the pure free base[10].

Workflow Load 1. Load (Crude in MeOH) Catch 2. Catch (Binds to SCX) Load->Catch Wash 3. Wash (Removes Neutrals) Catch->Wash Release 4. Release (2M NH3 in MeOH) Wash->Release Isolate 5. Isolate (Evaporate) Release->Isolate

SCX catch-and-release workflow for basic azetidine derivatives.

Protocol B: HILIC Purification of Highly Polar Azetidine Derivatives

Mechanistic Causality: HILIC retains polar compounds by partitioning them into a water-rich layer immobilized on a polar stationary phase. High organic concentration forces the polar azetidine into this aqueous layer[7].

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in H₂O, pH 6.8) and Mobile Phase B (Acetonitrile).

    • Crucial: Avoid TFA or formic acid to prevent acid-catalyzed ring opening[3].

  • Equilibration: Equilibrate the HILIC column (e.g., bare silica or zwitterionic) with 95% B for at least 15–20 CV.

    • Self-Validation Check: Inject a void volume marker (e.g., toluene). Monitor the retention time of the azetidine over two consecutive runs. If the RT drifts, the aqueous layer has not reached equilibrium; continue flushing[11].

  • Sample Dilution: Dilute the sample in a diluent matching the starting mobile phase (e.g., >80% Acetonitrile) to mitigate diluent-eluent mismatch and peak distortion[8].

  • Gradient Elution: Run a shallow gradient from 95% B down to 60% B to elute the highly polar azetidine.

References

  • ISOLUTE® Si-TsOH (SCX-3) . biotage.co.jp.10

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) . biotage.com.9

  • RediSep SCX column - Teledyne ISCO . teledyneisco.com. 2

  • Amines analysis by ion chromatography . google.com (Patents). 11

  • Technical Support Center: Azetidine Ring-Opening Reactions . benchchem.com.3

  • One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks... . nih.gov. 7

  • Technical Support Center: Purification of Polar Azetidine Derivatives . benchchem.com. 1

  • Technical Support Center: Azetidine Compound Stability . benchchem.com. 5

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines . acs.org. 4

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones . nih.gov. 6

  • Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch . diva-portal.org. 8

Sources

preventing racemization during azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Azetidine Synthesis

Topic: Preventing Racemization During Azetidine Synthesis Ticket ID: AZ-SYN-004 Status: Open Analyst: Senior Application Scientist

Executive Summary

Azetidines possess significant ring strain (~26 kcal/mol), making their synthesis thermodynamically challenging. When synthesizing chiral azetidine-2-carboxylic acid (Aze) derivatives, the primary failure mode is racemization of the


-center.

This guide addresses the two critical vectors for chiral loss:

  • Oxazolone Formation: Occurs during carboxylic acid activation when using

    
    -acyl protecting groups (Boc, Cbz, Fmoc).
    
  • Base-Mediated Enolization: Occurs during the high-energy cyclization step (ring closure).

The Mechanism of Failure (The "Why")

User Question: "I used standard peptide coupling conditions (EDC/HOBt) to cyclize my N-Cbz-protected amino acid precursor, but the product is nearly racemic. Why?"

Technical Diagnosis: You likely triggered the Oxazolone (Azlactone) Pathway . When an


-acyl protected amino acid is activated (converted to a mixed anhydride or active ester), the carbonyl oxygen of the protecting group can attack the activated acid. This forms a 5-membered oxazolone ring.
  • The Critical Flaw: The C-4 hydrogen in the oxazolone is highly acidic (

    
     ~9-12). Even mild bases used in coupling will deprotonate this position, creating a planar, achiral enolate. Reprotonation occurs randomly, destroying your stereocenter.
    

Visualizing the Trap:

Oxazolone_Racemization cluster_prevention Prevention Strategy Start N-Acyl Amino Acid (Chiral L-Isomer) Activated Activated Species (O-Acylisourea/Anhydride) Start->Activated Activation (EDC/HATU) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Intramolecular Cyclization (Fast) Enol Planar Enolate (ACHIRAL INTERMEDIATE) Oxazolone->Enol Base (-H+) Rapid Equilibration Racemic Racemic Product (50:50 L/D Mix) Enol->Racemic Reprotonation (+H+) Safe Use N-Alkyl Protection (Trityl/Benzyl) No Carbonyl to Cyclize!

Caption: The Oxazolone pathway (red) is the primary cause of racemization in N-acyl protected amino acid activation.[1] N-Alkyl protection (green) eliminates this pathway entirely.

Protocol: The "Couty" Method (N-Trityl Strategy)

User Question: "If N-acyl groups are risky, what is the robust alternative for maintaining high ee%?"

Solution: The "Couty" synthesis. This method relies on


-Trityl (Triphenylmethyl)  protection. The Trityl group serves two functions:
  • Steric Shielding: The massive bulk prevents base attack at the

    
    -proton.
    
  • Electronic Safety: Being an alkyl group, it lacks the carbonyl oxygen necessary to form an oxazolone.

Step-by-Step Workflow

Precursor: L-Methionine (or L-2,4-diaminobutyric acid derivatives).

StepOperationReagentsCritical Parameter
1 Protection Trt-Cl, TEA, DCMTemp < 0°C. Ensure complete protection to prevent oligomerization.
2 Activation MsCl (Mesyl Chloride), TEASolvent: DCM (

). Convert the

-alcohol to a leaving group.
3 Cyclization Refluxing THF or TolueneConcentration: High dilution (

) is vital to favor intramolecular (4-exo-tet) over intermolecular reaction.
4 Deprotection TFA or dilute HClScavenger: Add triethylsilane (TES) to scavenge the trityl cation and prevent re-alkylation.

The Safe Pathway Diagram:

Couty_Synthesis Start Amino Alcohol (L-Isomer) Protect N-Tritylation (Steric Shield) Start->Protect Trt-Cl, TEA Activate Mesylation (Creating Leaving Group) Protect->Activate MsCl, 0°C Note Why this works: Trityl group prevents alpha-deprotonation Protect->Note Cyclize Thermal Cyclization (4-exo-tet) Activate->Cyclize Heat, Dilution (No Base needed if internal nucleophile) Final Chiral N-Trityl Azetidine (>98% ee) Cyclize->Final Retention of Configuration

Caption: The N-Trityl route avoids carbonyl participation, forcing a direct SN2 displacement (4-exo-tet) that preserves chirality.

Troubleshooting Guide

Issue 1: Low Yield During Ring Closure
  • Symptom: Starting material is consumed, but multiple spots appear on TLC (oligomers).

  • Root Cause: Intermolecular reaction (polymerization) is competing with intramolecular ring closure.

  • Fix:

    • Baldwin's Rules: 4-exo-tet is favored, but strain is high.

    • Dilution: Run the reaction at 0.05 M to 0.1 M .

    • Addition Rate: Add the substrate slowly (syringe pump) to the refluxing solvent containing the base.

Issue 2: Racemization despite N-Alkyl Protection
  • Symptom: Using N-Benzyl, ee% drops to 80%.

  • Root Cause: Direct Enolization. If you use a strong base (e.g., NaH, LDA) to force cyclization, you may be deprotonating the

    
    -proton directly.
    
  • Fix:

    • Switch to N-Trityl . The steric bulk of three phenyl rings physically blocks the base from accessing the

      
      -proton.
      
    • Use weaker bases. If the leaving group is good (Mesylate/Tosylate), refluxing in acetonitrile with

      
        or even thermal cyclization without external base (if the amine is sufficiently nucleophilic) is preferred over LiHMDS/LDA.
      
Issue 3: Decomposition during Deprotection
  • Symptom: Azetidine ring opens or degrades when removing Trityl/Boc.

  • Root Cause: Azetidines are acid-sensitive (ring strain makes them prone to acid-catalyzed hydrolysis).

  • Fix:

    • Trityl Removal: Use mild acidic conditions (formic acid) or reductive hydrogenolysis (Pd/C,

      
      ) if compatible.
      
    • Isolation: Do not concentrate the free base to dryness if possible; azetidines are volatile and unstable. Isolate as a stable salt (e.g., HCl or Oxalate salt).

Comparative Data: Base Selection for Cyclization

Comparison of cyclization conditions for


-functionalized amines to azetidines.
Base

(Conj. Acid)
Risk of RacemizationYield (Typical)Recommendation
NaH 35High 40-60%Avoid for chiral synthesis.
LiHMDS 26Moderate 60-75%Use only at -78°C.
t-BuOK 17Moderate 50-70%Risk of elimination (side product).

10Low 75-85%Recommended. Requires heat (reflux).
None (Thermal) N/ALowest 80-90%Best for N-Trityl substrates (internal nucleophile).

References

  • Couty, F., et al. (2005). "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." Journal of Organic Chemistry. Link

  • Baldwin, J. E. (1976).[2] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. Link

  • D'Andrea, S. V., et al. (1993).[3] "Efficient synthesis of azetidine through N-trityl- or N-dimethoxytritylazetidines."[4] Journal of Heterocyclic Chemistry. Link

  • Werner, L., et al. (2016). "Synthesis of Enantiomerically Pure Azetidines." Organic Preparations and Procedures International. Link

Sources

issues with the stability of N-benzyl azetidines under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers handling N-benzyl azetidines. It moves beyond generic advice to address the specific mechanistic failure points of 4-membered nitrogen heterocycles in acidic media.

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Acidic Instability & Ring Opening

Core Mechanistic Insight: The Azetidinium Trap

The Issue: Users often assume N-benzyl azetidines behave like pyrrolidines or piperidines. They do not. The ring strain of an azetidine is ~26 kcal/mol (compared to ~6 kcal/mol for piperidine). The Trigger: Acidic conditions protonate the nitrogen, forming an azetidinium ion . The Failure Mode: This quaternary ammonium species is a potent electrophile. It does not simply "sit" as a salt; it actively seeks relief from ring strain.

The "Counter-Ion" Rule

The stability of your N-benzyl azetidine in acid is dictated almost entirely by the nucleophilicity of the counter-ion .

  • Destructive Acids (Nucleophilic Anion):

    
    .
    
    • Mechanism:[1][2][3][4] The anion (

      
      ) attacks the ring carbons (
      
      
      
      ), causing irreversible ring opening to form
      
      
      -haloamines.
  • Safe Acids (Non-Nucleophilic Anion):

    
    .
    
    • Mechanism:[1][2][3][4] The anion is too bulky or stable to attack the ring. The azetidinium salt remains intact unless the solvent itself is nucleophilic (e.g., water, methanol).

Visualizing the Failure Pathway

The following diagram illustrates the bifurcation between stable salt formation and ring destruction.

AzetidineStability Start N-Benzyl Azetidine Acid Acid Treatment (H+) Start->Acid Ion Azetidinium Ion (Activated Electrophile) Acid->Ion Protonation Nu_Check Is Nucleophile Present? (Cl-, Br-, H2O, ROH) Ion->Nu_Check Stable Stable Salt (Reversible) Nu_Check->Stable No (e.g., TFA/DCM) Open Ring Opening (Irreversible) Nu_Check->Open Yes (e.g., HCl/MeOH) Polymer Oligomerization (Intermolecular) Nu_Check->Polymer High Conc. Free Amine present

Caption: Figure 1. The mechanistic bifurcation of azetidines in acid. Stability relies on the absence of nucleophiles (anions or solvents).

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseDiagnostic CheckRemediation
New TLC spot (more polar) Ring Opening (Hydrolysis). Acid + Water/Alcohol opened the ring to an amino-alcohol or ether.1H NMR: Loss of characteristic multiplet at

3.0-4.0 ppm (ring protons). Appearance of triplet signals (open chain).
Switch to non-nucleophilic acids (TFA). Ensure solvents are anhydrous.
Gummy/Insoluble Solid Polymerization. The azetidinium ion alkylated a free azetidine base (intermolecular attack).MS (ESI): Check for

or

peaks.
Dilute reaction. Ensure rapid, complete protonation so no free nucleophilic amine remains to attack the salt.
Chlorinated Impurity Chloride Attack. Used HCl/DCM or HCl/MeOH.13C NMR: Look for a shift in the

-carbon signal. MS shows +35/37 isotope pattern.
Do not use HCl unless strictly anhydrous and precipitated immediately (see Protocol A).
Yield Loss during Workup Partitioning Error. Azetidinium salts are highly water-soluble.Aqueous Phase Check: Run TLC/LCMS on your aqueous waste stream.Basify aqueous layer to pH > 12 (cold!) to regenerate free base, then extract immediately with DCM.

Validated Protocols

Protocol A: Safe Synthesis of N-Benzyl Azetidine Hydrochloride Salt

Objective: To isolate the HCl salt without triggering ring opening via chloride attack.

The Logic: Chloride is a nucleophile. To prevent it from opening the ring, we must immobilize the salt immediately upon formation (precipitation) and keep the temperature low to raise the activation energy for the


 attack.
  • Preparation: Dissolve N-benzyl azetidine (1.0 equiv) in anhydrous diethyl ether or 1,4-dioxane.

    • Critical: Do NOT use alcohols (MeOH/EtOH) or water.

  • Acidification: Cool solution to 0°C (Ice bath).

  • Addition: Dropwise add anhydrous HCl (e.g., 2.0M in ether) under Argon.

    • Observation: A white precipitate should form immediately.[2]

  • Isolation:

    • Stir for 10 mins at 0°C.

    • Filter immediately under inert atmosphere (nitrogen funnel).

    • Wash with cold anhydrous ether.

  • Drying: Vacuum dry at room temperature.

    • Storage: Store at -20°C. Hygroscopic—moisture will eventually cause ring opening.

Protocol B: Acidic Workup for Azetidine Intermediates

Objective: To quench a reaction or remove protecting groups without destroying the azetidine core.

  • Choice of Buffer: Avoid HCl or Citric Acid if possible. Use Phosphate Buffer (pH 6-7) or Ammonium Chloride (saturated) .

  • Temperature: Perform all quench steps at 0°C .

  • Speed: Minimize the time the azetidine spends in the aqueous acidic phase.

    • Workflow: Quench

      
       Separate Layers 
      
      
      
      If product is in aqueous acid, immediately basify (NaOH/KOH) to pH 12
      
      
      Extract into organic solvent.

Frequently Asked Questions (FAQs)

Q: Can I remove the N-Benzyl group using acid (e.g., ACE-Cl or strong acid hydrolysis)? A: Risky. While ACE-Cl (1-chloroethyl chloroformate) is a standard debenzylation reagent, the intermediate generates chloride ions. For azetidines, this often leads to ring opening.[1][5][6][7][8][9][10]

  • Recommendation: Use Hydrogenolysis (

    
    , Pd/C) in MeOH.[11] If the azetidine is protonated (salt form), the ring is generally stable to hydrogenation conditions.
    

Q: I see "Azetidinium" mentioned in literature as a synthetic tool. Why is it bad here? A: It is a question of intent. Synthetic chemists use the instability of azetidinium ions to build larger rings (e.g., ring expansion to pyrrolidines or piperidines). If your goal is to keep the 4-membered ring, the azetidinium ion is a dangerous intermediate that must be handled with "non-nucleophilic gloves."

Q: Which N-protecting group is most stable to acid? A: If you need acid stability, N-Tosyl (Ts) or N-Nosyl (Ns) are superior. The electron-withdrawing sulfonyl group reduces the basicity of the nitrogen, preventing protonation and subsequent azetidinium formation. However, N-Benzyl is preferred if you need the nitrogen to remain nucleophilic for subsequent steps.

Decision Matrix for Experimental Design

Use this flow to determine if your proposed acidic conditions are safe.

DecisionTree Q1 Do you need to expose N-Bn Azetidine to Acid? Q2 Is the Nitrogen basic (Lone pair available)? Q1->Q2 Yes Q3 Does the acid contain Nucleophiles (Cl, Br, I, OAc)? Q2->Q3 Yes (N-Bn is basic) Proceed PROCEED: Stable Salt Formation Q2->Proceed No (e.g. N-Tosyl) Q4 Is the solvent Nucleophilic (H2O, MeOH, EtOH)? Q3->Q4 No (TFA, H2SO4) Stop STOP: High Risk of Ring Opening Q3->Stop Yes (HCl, HBr) Q4->Stop Yes Q4->Proceed No (DCM, Ether)

Caption: Figure 2. Experimental decision tree for assessing risk of azetidine degradation.

References

  • Couty, F., et al. (2006).[8] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479–3490.

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-substituted azetidines from N-(3-chloropropyl)imines. Tetrahedron, 62(3), 513-535. (Context on ring closure/opening equilibrium).
  • Padwa, A. (Ed.). (2004).[12] Epoxides and Aziridines: A Comprehensive Review. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Fundamental data on ring strain and azetidinium reactivity).

  • BenchChem Technical Reports. (2025). Stability of Nitrogen Heterocycles in Acidic Media. (General pKa and stability data).

  • Vertex Pharmaceuticals. (2021). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening. PMC8000000. (Relevant comparative data on strained ammonium ions).

Sources

Validation & Comparative

NMR characterization of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative NMR Profiling: [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol vs. Homologous N-Heterocycles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]

Executive Summary & Structural Context

Compound Identity: this compound Systematic Name: 1-Benzyl-2,2-bis(hydroxymethyl)azetidine CAS Registry: (Analogous structures: 1469772-42-6 for carboxylate derivatives)[1]

This guide provides a rigorous NMR characterization of 1-Benzyl-2,2-bis(hydroxymethyl)azetidine (BHA) , a critical strained-ring scaffold used in the synthesis of quaternary amino acids and energetic plasticizers.[1] We compare its spectral footprint against its 5-membered homolog, 1-Benzyl-2,2-bis(hydroxymethyl)pyrrolidine (BHP) , to highlight the unique electronic and conformational signatures induced by azetidine ring strain.[1]

Why This Matters: The azetidine ring (4-membered) imposes significant angle strain (~26 kcal/mol), altering orbital hybridization and chemical shifts compared to the thermodynamically stable pyrrolidine.[1] Distinguishing these scaffolds is vital during fragment-based drug discovery (FBDD) where "gem-disubstituted" motifs are used to lock peptide conformations.[1][2]

Comparative NMR Analysis: Azetidine (BHA) vs. Pyrrolidine (BHP)

The following data compares the expected spectral characteristics in CDCl₃ (400 MHz). The core distinction lies in the deshielding of ring protons in the azetidine due to increased s-character in the C-H bonds (a consequence of ring strain).[1]

Table 1: 1H NMR Chemical Shift Comparison (δ ppm)
Proton EnvironmentAzetidine (BHA) (4-Membered)Pyrrolidine (BHP) (5-Membered)Mechanistic Insight
N-Benzyl (-CH₂-Ph) 3.65 (s) 3.45 (s) Azetidine nitrogen is more pyramidal; steric crowding at C2 deshields the benzyl methylene.[1]
Ring α-CH₂ (N-CH₂) 3.15 - 3.25 (t) 2.50 - 2.65 (m) Critical Differentiator: Ring strain deshields α-protons by ~0.6 ppm compared to pyrrolidine.[1]
Ring β-CH₂ (C-CH₂) 2.05 - 2.15 (t) 1.60 - 1.75 (m) Azetidine β-protons appear downfield due to proximity to the electronegative nitrogen and ring current effects.[1]
Hydroxymethyl (-CH₂OH) 3.70 - 3.85 (dd) 3.50 - 3.65 (m) In BHA, these are often diastereotopic (AB system) due to the rigid ring puckering, unlike the more flexible pyrrolidine.[1]
Nitrogen Inversion Slow/Intermediate Fast Azetidine ring strain raises the barrier to N-inversion, often broadening signals at room temperature.[1]
Table 2: 13C NMR Chemical Shift Comparison (δ ppm)
Carbon EnvironmentAzetidine (BHA) Pyrrolidine (BHP) Notes
Quaternary C2 68.5 64.2 The strained quaternary center is significantly deshielded.[1]
Ring α-CH₂ (C4/C5) 53.8 54.5 Surprisingly similar, but HSQC correlations distinguish them via proton shifts.[1]
Ring β-CH₂ (C3/C4) 24.1 28.4 The β-carbon in azetidine is shielded relative to pyrrolidine (γ-effect).[1]

Technical Deep Dive: Interpreting the Azetidine Spectra

The "Butterfly" Conformation & Nitrogen Inversion

Unlike pyrrolidines, which adopt an envelope conformation, azetidines exist in a puckered "butterfly" shape.[1]

  • Observation: The N-Benzyl methylene protons often appear as a singlet at room temperature (fast exchange).[1] However, cooling the sample to -40°C in CD₂Cl₂ will often split this singlet into an AB quartet , revealing the inherent chirality of the "frozen" nitrogen invertomer.[1]

  • Diagnostic Rule: If the N-Benzyl peak is broad at 25°C, the sample is pure but undergoing intermediate exchange.[1] Do not mistake this for paramagnetic impurities.[1][2]

Diastereotopicity of the Hydroxymethyl Groups

The two -CH₂OH groups at C2 are chemically equivalent (enantiotopic) only if the molecule possesses a plane of symmetry.[1]

  • Reality: The stable pyramidal nitrogen breaks this symmetry.[1][2]

  • Result: The -CH₂OH protons appear as two distinct sets of doublets (or an AB quartet) in high-field (600 MHz+) spectra.[1] In the pyrrolidine analog (BHP), rapid ring flipping averages these signals into a simpler multiplet.[1]

Experimental Protocol: Self-Validating Characterization

This workflow ensures the distinction between the target azetidine and potential ring-opened byproducts (e.g., amino-alcohols).[1]

Step 1: Sample Preparation
  • Solvent: Use CDCl₃ for routine checks.[1][2] Use DMSO-d₆ if -OH proton visibility is required to confirm the diol state (look for triplets at ~4.5 ppm).[1]

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations (>30 mg) promote hydrogen bonding, shifting -OH and broadening peaks.[1]

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 s to allow full relaxation of the quaternary C2 carbons and benzyl protons.

  • Scans (NS): 16 (1H), 512 (13C).[1][2]

Step 3: Validation Logic (The "Is it Azetidine?" Test)
  • Check the Integral Ratio: Benzyl (2H) : Ring α (2H) : Ring β (2H) : Hydroxymethyl (4H).[1][2]

  • The "3.2 ppm" Marker: If your α-ring protons are at 2.6 ppm, you have likely ring-opened to the amine or formed the pyrrolidine.[1] Azetidines must resonate >3.0 ppm. [2]

  • COSY Correlation: Confirm coupling between the triplet at ~2.1 ppm (β-H) and the triplet at ~3.2 ppm (α-H).

Visualizations

Diagram 1: Structural Logic & NMR Assignment

This diagram maps the chemical structure to the specific NMR signals, highlighting the impact of ring strain.[1]

NMR_Logic Molecule 1-Benzyl-2,2-bis(hydroxymethyl)azetidine Strain Ring Strain (~26 kcal/mol) Molecule->Strain Signal_Alpha α-Protons (C4) δ 3.15 - 3.25 ppm Molecule->Signal_Alpha Signal_Beta β-Protons (C3) δ 2.05 - 2.15 ppm Molecule->Signal_Beta Hybridization Increased s-character (C-H bonds) Strain->Hybridization Causes Shielding Deshielding Effect (Downfield Shift) Hybridization->Shielding Results in Shielding->Signal_Alpha Primary Effect Shielding->Signal_Beta Secondary Effect

Caption: Causal pathway linking azetidine ring strain to the characteristic downfield shift of α-protons, distinguishing them from pyrrolidines.[1]

Diagram 2: Synthesis & Characterization Workflow

A self-validating pathway to ensure product integrity.[1][2]

Workflow Start Crude Reaction Mixture (Malonyl Chloride + Benzylamine) Workup Basic Extraction (pH > 10, DCM) Start->Workup Decision 1H NMR Check (CDCl3) Workup->Decision Path_A Signals at 2.5-2.8 ppm Decision->Path_A α-H shift < 3.0 Path_B Signals at 3.1-3.3 ppm Decision->Path_B α-H shift > 3.0 Result_A Ring Opening/Pyrrolidine (REJECT) Path_A->Result_A Result_B Intact Azetidine (PROCEED) Path_B->Result_B Analysis Full Characterization (13C, COSY, HSQC) Result_B->Analysis

Caption: Decision tree for validating the azetidine core. The chemical shift of the α-protons is the "Go/No-Go" quality gate.

References

  • Couty, F., & Evano, G. (2006).[1][2] Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.[2][3] Link

    • Relevance: Provides foundational NMR data for N-benzyl azetidines and compar
  • Singh, G. S., & D'hooghe, M. (2025).[1][2] Preparation and Characterization of New Azetidine Rings. Advanced Journal of Chemistry. Link

    • Relevance: Recent protocols for azetidine synthesis and spectral assignments in DMSO-d6.[1][2]

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Link[1]

    • Relevance: Offers specific coupling constant ranges (J-values) for 4-membered nitrogen heterocycles.
  • Anderson, J. E., & Lehn, J. M. (1973).[1][2] NMR Study of Nitrogen Inversion and Conformation. Helvetica Chimica Acta.[2][4] Link[1]

    • Relevance: The authoritative source on nitrogen inversion barriers in N-benzyl heterocycles, explaining the temperature-dependent broadening of NMR signals.

Sources

Enantiomeric Excess Determination of Chiral Azetidines by HPLC: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines have emerged as premier bioisosteres in modern drug discovery, offering enhanced metabolic stability and conformational rigidity compared to their acyclic or larger-ring counterparts. However, the pharmacological efficacy and safety of azetidine-containing therapeutics are intrinsically tied to their stereochemistry. Accurate determination of enantiomeric excess (ee) via High-Performance Liquid Chromatography (HPLC) is a critical quality attribute in both synthetic methodology development and active pharmaceutical ingredient (API) manufacturing.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for azetidine separation and provides a self-validating experimental framework for analytical scientists.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The chiral separation of azetidines is dominated by polysaccharide-based CSPs. The choice between amylose and cellulose backbones, alongside specific carbamate or benzoate derivatizations, dictates the success of the chiral recognition.

  • Amylose-Based CSPs (e.g., Chiralpak AD-H, IC): The amylose polymer forms a deep, tightly coiled helical structure. This architecture is highly effective for accommodating the steric bulk of highly substituted, rigid rings, making it the gold standard for 2,3-disubstituted azetidines[1]. Furthermore, immobilized versions like Chiralpak IC allow for the use of "forbidden" solvents (e.g., ethyl acetate) to resolve complex chiral quaternary carbon centers in azetidine derivatives[2].

  • Cellulose-Based CSPs (e.g., Chiralcel OD-H, Cellulose-1): Cellulose forms a more linear, extended conformation. This exposes the derivatized phenyl rings, facilitating optimal

    
     stacking interactions. Consequently, cellulose columns exhibit superior selectivity for 2-arylazetidines and activated N-sulfonyl azetidines[3]. Normal phase chromatography on these columns is frequently sufficient for separating both diastereomers and enantiomers of C2-substituted azetidines[4].
    
Table 1: Comparative Performance of Polysaccharide CSPs for Chiral Azetidines
Chiral Stationary PhasePolymer BackboneChiral Selector DerivatizationOptimal Azetidine SubclassTypical Selectivity (

)
Typical Mobile Phase
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)Bulky 2,3-disubstituted azetidines[1]1.20 - 1.85Hexane/IPA (90:10) + 0.1% DEA
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)2-Arylazetidines1.15 - 1.60Hexane/EtOH (95:5) + 0.1% DEA
Chiralpak IC Amylose (Immobilized)Tris(3,5-dichlorophenylcarbamate)Halogenated / Quaternary azetidines[2]1.30 - 2.10Hexane/EtOAc (80:20) + 0.1% DEA
Chiralpak Cellulose-1 CelluloseTris(3,5-dimethylphenylcarbamate)Activated N-sulfonyl azetidines[3]1.18 - 1.75Hexane/IPA (80:20)
Mechanistic Causality in Method Optimization

Do not treat HPLC method development as a trial-and-error exercise; understand the underlying physicochemical interactions.

The Silanol Effect & Basic Modifiers: The basicity of the azetidine nitrogen leads to deleterious secondary interactions with residual acidic silanols on the silica support of the CSP. This acid-base interaction manifests as severe peak tailing, which compromises the integration of the minor enantiomer and artificially inflates or deflates the calculated ee. Causality: The addition of 0.1% diethylamine (DEA) or ethanolamine to the mobile phase is a mechanistic necessity, not a suggestion. DEA acts as a competitive sacrificial base, neutralizing the silanols and preventing the azetidine from sticking, thereby restoring peak symmetry.

The Three-Point Interaction Model: Successful separation requires the azetidine to interact with the CSP at three distinct points:

  • Hydrogen bonding (via the azetidine N-H or C=O protecting groups).

  • 
     stacking (via aryl substituents).
    
  • Steric inclusion within the chiral cavity. If a compound co-elutes, adjust the alcohol modifier (e.g., switch from Isopropanol to Ethanol) to alter the hydrogen-bonding dynamics and change the steric bulk of the solvation shell around the analyte.

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its controls. The following workflow ensures absolute data integrity.

G Start Synthesize/Isolate Chiral Azetidine Prep Sample Preparation (1 mg/mL in Mobile Phase) Start->Prep Screening CSP Column Screening (Amylose vs. Cellulose) Prep->Screening MobilePhase Mobile Phase Optimization (Hexane/Alcohol + 0.1% DEA) Screening->MobilePhase Racemate Inject Racemic Standard (Self-Validation) MobilePhase->Racemate Check Resolution (Rs) > 1.5? Racemate->Check Enantiomer Inject Enantioenriched Sample Calculate ee% Check->Enantiomer Yes (Baseline Separation) Optimize Adjust Modifier, Flow Rate, or Temperature Check->Optimize No (Co-elution/Tailing) Optimize->Racemate

Experimental workflow for HPLC enantiomeric excess determination of chiral azetidines.

Phase 1: Equilibration & System Suitability
  • Mobile Phase Preparation: Prepare a normal phase mixture (e.g., Hexane/Isopropanol 90:10 v/v). Add exactly 0.1% v/v of HPLC-grade Diethylamine (DEA). Degas thoroughly.

  • Column Equilibration: Flush the selected CSP column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 25°C until the baseline UV absorbance is completely stable (typically 30-45 minutes).

Phase 2: The Self-Validation Anchor (Racemate Injection)
  • Racemate Injection: Inject 10 µL of a 1 mg/mL racemic azetidine standard dissolved in the mobile phase.

    • Trustworthiness Check: This is the cornerstone of the protocol. You must prove the system can baseline-resolve the racemate (Resolution Factor,

      
      ). Furthermore, the peak area ratio must be 50.0:50.0 (
      
      
      
      )
      .
    • Causality of Failure: If the ratio deviates from 50:50, it indicates either a non-linear UV detector response at your chosen wavelength or an achiral synthetic impurity co-eluting with one of the enantiomers. Do not proceed to ee calculation until this is resolved.

Phase 3: Enantiomeric Excess Determination
  • Sample Injection: Inject 10 µL of the enantioenriched azetidine sample under identical chromatographic conditions.

  • Data Acquisition & Calculation: Monitor absorbance at the optimal UV wavelength (typically 210-254 nm). Calculate the enantiomeric excess using the integrated peak areas:

    
    
    
References
  • [3] Title: Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: [Link]

  • [2] Title: Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method | Source: RSC Publishing | URL:[Link]

  • [1] Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Source: PMC (National Institutes of Health) | URL:[Link]

  • [4] Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | Source: ACS Publications | URL: [Link]

Sources

mass spectrometry analysis of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Introduction: The Azetidine Scaffold and the Analytical Challenge

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular structures can significantly improve physicochemical properties such as solubility and metabolic stability, making it a desirable motif in drug discovery.[1][2][3] The title compound, this compound, henceforth referred to by its structural name 1-benzyl-2,2-bis(hydroxymethyl)azetidine , represents a key synthetic intermediate. It combines the N-benzyl protective group with a unique geminal-diol moiety on the strained azetidine ring.

Accurate structural characterization of such molecules is paramount for ensuring purity, confirming identity in synthetic pathways, and understanding metabolic fate. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide, designed for researchers and drug development professionals, provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of 1-benzyl-2,2-bis(hydroxymethyl)azetidine. We will dissect the causality behind methodological choices, compare the utility of soft versus energetic ionization techniques, and provide actionable, field-proven experimental protocols.

Chapter 1: Foundational Properties and Analytical Implications

Before delving into specific MS techniques, a brief analysis of the molecule's physicochemical properties informs our analytical strategy.

  • Molecular Formula: C₁₂H₁₇NO₂

  • Monoisotopic Mass: 207.1259 g/mol

  • Key Structural Features:

    • Tertiary N-benzyl amine

    • Polar geminal-diol (-C(CH₂OH)₂)

    • Strained four-membered ring

The presence of two hydroxyl groups makes the molecule highly polar and non-volatile. This immediately suggests that analytical techniques requiring sample vaporization, such as Gas Chromatography (GC), will be challenging without chemical modification. Conversely, techniques amenable to polar, solvated analytes, like Liquid Chromatography (LC) coupled with soft ionization, are poised to be the primary methods of choice.

Chapter 2: The Primary Approach: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

For polar, non-volatile, and potentially thermally labile molecules, LC-ESI-MS is the gold standard. Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the intact molecular weight.[4]

Causality of Method Selection

The choice of ESI is deliberate. It avoids the high temperatures of a GC inlet that could cause degradation of the diol structure. Positive ion mode is selected due to the presence of the tertiary amine, which is readily protonated to form a stable [M+H]⁺ ion. Reversed-phase liquid chromatography (RPLC) using a C18 column is suitable for separating the analyte from less polar starting materials or byproducts.

Detailed Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: Ramp to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibrate at 5% B

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: +4.5 kV.

    • Ion Source Temperature: 100 °C.

    • Nebulizer Gas Pressure: 2.0 bar.

    • Full Scan (MS1) Range: m/z 50-500.

    • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion (m/z 208.1) with collision energy ramped (e.g., 10-40 eV) to observe fragmentation patterns.

Expected Data and Fragmentation Analysis

In the full scan (MS1) spectrum, the primary ions observed will be the protonated molecule [M+H]⁺ at m/z 208.13 and potentially a sodium adduct [M+Na]⁺ at m/z 230.11.

The tandem mass spectrum (MS/MS) of the [M+H]⁺ precursor provides the structural fingerprint. The fragmentation is governed by the most labile bonds and the stability of the resulting fragments.

G M [M+H]⁺ m/z 208.13 (C₁₂H₁₈NO₂⁺) F1 m/z 190.12 Loss of H₂O M->F1 -18.01 Da F2 m/z 178.12 Loss of CH₂O M->F2 -30.01 Da F3 m/z 91.05 Tropylium Ion M->F3 -117.08 Da F4 m/z 117.08 Azetidine Fragment M->F4 -91.05 Da

Caption: Proposed ESI-MS/MS fragmentation pathway for [1-benzyl-2,2-bis(hydroxymethyl)azetidine+H]⁺.

  • Loss of Water (m/z 190.12): A common fragmentation pathway for protonated alcohols.

  • Loss of Formaldehyde (m/z 178.12): Cleavage of a hydroxymethyl group is a characteristic fragmentation for such moieties.

  • Formation of Tropylium Ion (m/z 91.05): The most characteristic fragment for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the highly stable tropylium cation (C₇H₇⁺).[5][6] This is often a very intense peak.

  • Azetidine Fragment (m/z 117.08): The remaining portion of the molecule after the loss of the benzyl group.

Chapter 3: An Alternative Approach: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

While less direct, GC-MS is a powerful and ubiquitous technique. For 1-benzyl-2,2-bis(hydroxymethyl)azetidine, its use is contingent on derivatization to overcome the compound's high polarity and low volatility.[7][8]

Causality of Method Selection

Electron Ionization (EI) is a high-energy "hard" ionization technique that produces extensive and reproducible fragmentation patterns, which are excellent for structural elucidation and library matching. However, the analyte must be thermally stable and volatile. The two hydroxyl groups prevent this. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy. This blocks the polar -OH groups, drastically increasing volatility and thermal stability.

Detailed Experimental Protocol: Derivatization and GC-EI-MS
  • Derivatization (Silylation):

    • To a dry vial, add ~0.1 mg of the analyte.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. The resulting molecule will be the di-TMS ether.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5MS or similar, 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 300°C.

      • Final Hold: Hold at 300°C for 5 min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-600.

    • Ion Source Temperature: 230°C.

G Analyte Analyte in Solvent Derivatization Add BSTFA + TMCS Heat at 70°C Analyte->Derivatization DerivatizedSample Volatile di-TMS Analyte Derivatization->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS Data EI Mass Spectrum GCMS->Data

Caption: Experimental workflow for GC-MS analysis requiring a derivatization step.

Expected Data and Fragmentation Analysis

Under EI conditions, the molecular ion of the derivatized compound (M.W. 351.2) may be weak or absent.[9] The fragmentation pattern will be rich and highly informative.

  • Tropylium Ion (m/z 91): As with ESI-MS/MS, this will likely be a very prominent, if not the base, peak in the spectrum, arising from the stable benzyl fragment.[9][10]

  • Loss of Methyl (M-15): A peak at m/z 336 corresponding to the loss of a methyl radical from one of the TMS groups.

  • Fragments containing Silicon: Peaks at m/z 73 [Si(CH₃)₃]⁺ and m/z 147 are characteristic of silylated compounds.

  • α-Cleavage: The C-C bond adjacent to the nitrogen is a likely cleavage point, leading to characteristic iminium ions.[9]

Chapter 4: Comparative Summary

The choice between LC-MS and GC-MS depends on the analytical goal, available instrumentation, and desired throughput.

Table 1: Technique Performance Comparison

ParameterLC-ESI-MS/MSGC-EI-MS (with Derivatization)
Sample Preparation Simple dilutionMulti-step derivatization required
Analysis Time Faster per sample (no heating step)Slower (includes derivatization time)
Molecular Ion Strong [M+H]⁺ peakWeak or absent M⁺• peak
Fragmentation Controlled (via collision energy)Extensive and highly reproducible
Structural Info Confirms MW and key substructuresDetailed fingerprint, library searchable
Primary Use Case Definitive identification, quantificationRoutine screening, quality control

Table 2: Key Diagnostic Ions

m/z (Charge)Proposed IdentityTechniqueSignificance
208.13 (+1)[M+H]⁺LC-ESI-MSConfirms molecular weight
91.05 (+1)Tropylium Ion (C₇H₇⁺)BothDefinitive marker for the benzyl group
190.12 (+1)[M+H - H₂O]⁺LC-ESI-MSIndicates presence of hydroxyl group(s)
178.12 (+1)[M+H - CH₂O]⁺LC-ESI-MSIndicates hydroxymethyl group
73 (+1)[Si(CH₃)₃]⁺GC-EI-MSConfirms successful silylation

Chapter 5: Advanced Considerations & Conclusion

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, conducting these analyses on a high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments, which is invaluable for identifying unknown impurities or metabolites.

Chiral Analysis: The specific molecule 1-benzyl-2,2-bis(hydroxymethyl)azetidine is achiral. However, many azetidine derivatives possess stereocenters. In such cases, mass spectrometry must be coupled with a chiral separation technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), to resolve and quantify enantiomers.[11][12]

The mass spectrometric analysis of this compound is best approached with a clear understanding of the molecule's properties.

  • LC-ESI-MS/MS is the superior method for definitive structural characterization. It requires minimal sample preparation and directly provides the molecular weight, while controlled fragmentation confirms the presence of key structural motifs like the benzyl and hydroxymethyl groups.

  • GC-EI-MS serves as a viable alternative, particularly for laboratories where it is the primary analytical tool. However, it necessitates a chemical derivatization step to enhance volatility. The resulting complex, yet reproducible, fragmentation pattern can serve as a robust fingerprint for quality control and identification via library matching.

Ultimately, the synergistic use of these techniques, especially when leveraging high-resolution measurements, provides a self-validating and comprehensive analytical workflow, ensuring the highest degree of confidence for researchers and drug development professionals working with these valuable chemical entities.

References

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. (2021). Office of Justice Programs. Available at: [Link]

  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PMC. Available at: [Link]

  • GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. (2019). National Institute of Justice. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]

  • Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and 18O-labeling. (2024). Diva-Portal.org. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS). (2023). OSTI.GOV. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]

  • MALDI or ESI which is suitable for small molecules? (2013). ResearchGate. Available at: [Link]

  • MS fragmentation of benzyl or ferrocenylmethyl methyl acetoacetates (1) and the fragmentation observed only for compounds with the benzyl moiety (2, 3). ResearchGate. Available at: [Link]

Sources

Confirming the Absolute Stereochemistry of Substituted Azetidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to determining the absolute stereochemistry of substituted azetidines. It moves beyond generic protocols to address the specific conformational challenges posed by the four-membered nitrogen heterocycle.

Audience: Synthetic Chemists, Structural Biologists, and Medicinal Chemists. Scope: Comparative analysis of X-ray, NMR (Mosher/Coupling), and Chiroptical (ECD/VCD) methods.

The Azetidine Challenge: Ring Strain & Puckering

Unlike rigid five- or six-membered rings, azetidines possess a unique "puckered" conformation with a low barrier to ring inversion (butterfly motion). This flexibility complicates stereochemical assignment:

  • Ring Puckering: The ring is rarely planar; it adopts a puckered geometry with dihedral angles of ~25–35°. This affects vicinal coupling constants (

    
    )  and NOE signals .
    
  • Nitrogen Inversion: In simple

    
    -alkyl azetidines, nitrogen inversion is rapid at room temperature. However, 
    
    
    
    -acylation (e.g., forming a Mosher amide) or protonation "locks" the nitrogen, creating a stable stereocenter or rotamer population essential for analysis.

Comparative Analysis of Methods

The following table contrasts the three primary methodologies based on reliability, sample requirements, and throughput.

FeatureX-Ray Crystallography NMR (Mosher's Method) Chiroptical (ECD/VCD)
Primary Output Direct 3D atomic map

(Chemical Shift Difference)
Cotton Effects / Spectral Signature
Reliability Absolute (Gold Standard) High (if conformation is locked)Medium-High (requires computation)
Sample State Single Crystal (Solid)Solution (Derivatized)Solution (Native)
Sample Amount <1 mg (if crystal grows)~2–5 mg per derivative~0.1–1 mg
Time to Result Days to Weeks (crystallization)24–48 Hours24 Hours (+ computation time)
Key Limitation Crystallization failure (common for oily azetidines)Requires derivatizable handle (

,

)
Sensitive to ring puckering; requires TD-DFT

Method 1: NMR Spectroscopy (The Workhorse)

A. Relative Stereochemistry: -Coupling & NOE

Before assigning absolute configuration, confirm relative stereochemistry (cis/trans).[1]

  • The Azetidine Coupling Rule: Due to the puckered ring, cis protons generally exhibit larger coupling constants than trans protons.

    • 
      :  Typically 6–9 Hz  (dihedral angle 
      
      
      
      ).
    • 
      :  Typically 1–4 Hz  (dihedral angle 
      
      
      
      ).
    • Note: This is opposite to the trend in alkenes (

      
      ), but consistent with cyclobutane derivatives.
      
  • NOE/ROE: Use 1D-NOE or 2D-NOESY to confirm spatial proximity.

    • Critical: For small molecules (<1000 Da), the NOE may be near zero. Use ROE (Rotating-frame Overhauser Effect) to ensure positive signals.

B. Absolute Stereochemistry: Modified Mosher's Method

For azetidines with a secondary alcohol or amine substituent.

The Protocol:

  • Derivatization: React the azetidine substrate with both

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
    • Tip: If the azetidine nitrogen is the nucleophile, this forms an amide . The partial double bond character of the amide

      
       bond locks the nitrogen inversion , simplifying the analysis.
      
  • NMR Analysis: Acquire

    
     NMR spectra for both diastereomers.
    
  • 
     Calculation:  Calculate 
    
    
    
    .
  • Model Application:

    • Arrange the conformer such that the MTPA phenyl group, the carbonyl, and the trifluoromethyl group follow the standard Mosher model (syn-periplanar

      
       to carbonyl in the ester/amide plane).
      
    • Interpretation: Protons shielded by the phenyl ring (negative

      
      ) lie on the "right" side of the plane; deshielded protons (positive 
      
      
      
      ) lie on the "left."

Warning: The "puckered" azetidine ring can distort the shielding cone. Always prepare both enantiomeric derivatives. Relying on a single derivative and a "predicted" shift is a common source of error.

Method 2: Electronic Circular Dichroism (ECD)

ECD is ideal for non-crystalline samples lacking derivatizable groups (e.g., fully substituted azetidines).

The Workflow:

  • Experimental Spectrum: Record UV/ECD spectrum in a polar solvent (MeOH or MeCN).

  • Conformational Search: Use molecular mechanics (e.g., MMFF94) to find low-energy conformers.

    • Crucial: You must explicitly search for ring-puckered conformers . The "flat" ring is a transition state, not a minimum.

  • TD-DFT Calculation: Optimize geometries (DFT B3LYP/6-31G*) and calculate excited states (TD-DFT).

  • Boltzmann Weighting: Average the calculated spectra based on conformational energy.

  • Comparison: Match the calculated curve to the experimental one. A "mirror image" match indicates the opposite enantiomer.

Method 3: X-Ray Crystallography (The Gold Standard)

If the azetidine is an oil (common), induce crystallization via heavy-atom derivatization :

  • Salt Formation: React basic azetidines with chiral acids (e.g., tartaric acid, camphorsulfonic acid) or heavy acids (e.g., hydrobromic acid, picric acid).

  • Derivatization: Acylate the nitrogen with a bulky, crystalline group like

    
    -nitrobenzoyl  or tosyl .
    
  • Anomalous Dispersion: If the derivative contains a heavy atom (S, Cl, Br), absolute configuration can be determined directly from the diffraction data (Flack parameter) without a known chiral reference.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method.

AzetidineStereo Start Start: Substituted Azetidine Unknown Absolute Config IsSolid Is the sample a solid (or crystallizable)? Start->IsSolid HasHeavy Does it contain a Heavy Atom (S, Cl, Br)? IsSolid->HasHeavy Yes Deriv Can you derivatize? (Salt/Tosyl/p-Nitrobenzoyl) IsSolid->Deriv No (Oil) XRay Method A: X-Ray Crystallography (Anomalous Dispersion) HasHeavy->XRay Yes HasFunct Does it have a derivatizable -OH or -NH group? HasHeavy->HasFunct No Deriv->HasHeavy Yes (Derivatized) Deriv->HasFunct No (Cannot crystallize) Mosher Method B: NMR Mosher Analysis (Prepare R & S derivatives) HasFunct->Mosher Yes ECD Method C: ECD + TD-DFT (Computational Comparison) HasFunct->ECD No

Caption: Decision tree for selecting the optimal stereochemical determination method for substituted azetidines.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality. Link

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). (Reference for azetidine ring strain and coupling constants).
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

Sources

literature comparison of synthetic routes to 2,2-disubstituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Literature Comparison of Synthetic Routes to 2,2-Disubstituted Azetidines: A Technical Guide for Drug Development

Azetidines have become highly sought-after scaffolds in modern medicinal chemistry. By acting as rigid amine backbones and bioisosteres for larger ring analogs, they offer enhanced metabolic stability, increased polarity, and lower lipophilicity[1]. Specifically, 2,2-disubstituted azetidines introduce critical conformational constraints and sp³-rich three-dimensional complexity into drug candidates. However, their synthesis has historically been plagued by high ring strain (approx. 26 kcal/mol) and competing relaxation pathways[2].

This guide objectively compares the most robust contemporary synthetic routes to 2,2-disubstituted azetidines, providing mechanistic insights, experimental protocols, and comparative data to guide synthetic strategy in drug discovery.

Mechanistic Evaluation of Key Synthetic Routes

Visible-Light-Mediated Aza Paternò-Büchi [2+2] Cycloaddition

The aza Paternò-Büchi reaction is a highly atom-economical approach to azetidines. Historically, acyclic imines failed in this transformation because rapid E/Z isomerization in the excited state served as a non-radiative decay pathway that outcompeted the desired cycloaddition[2].

Recent breakthroughs utilizing visible-light photocatalysis have bypassed this limitation. By employing acyclic ketone-derived sulfonylimines and an Ir(III) photocatalyst, researchers can achieve triplet energy transfer (EnT) to selectively excite the imine[3]. The causality behind using sulfonylimines is twofold: the sulfonyl group lowers the triplet energy of the substrate to match the photocatalyst, and it restricts E/Z isomerization, favoring the productive [2+2] cycloaddition with activated alkenes (e.g., styrenes and dienes) to form 2,2-disubstituted monocyclic azetidines[3].

Rhodium-Catalyzed One-Pot N-H Insertion and Cyclization

An alternative, highly modular approach involves the de novo construction of the azetidine ring from acyclic precursors via transition-metal catalysis. A recent strategy utilizes a one-pot Rhodium(II)-catalyzed N-H insertion of diazo compounds into linear 1,3-haloamines, followed by an intramolecular cyclization[4].

The dirhodium catalyst decomposes the diazo ester to form a highly electrophilic rhodium carbenoid. The primary amine of the haloamine attacks this carbenoid, facilitating an N-H insertion that generates a secondary amine intermediate. Subsequent base-mediated intramolecular alkylation (displacing the terminal halide) yields the 2,2-disubstituted azetidine[4]. This method is highly modular, allowing the rapid assembly of fully substituted α-amino acid derivatives and diverse aryl substituents at the 2-position[4].

α-Lithiation and Electrophilic Trapping of N-Boc-Azetidines

For late-stage functionalization, the direct α-lithiation of pre-existing azetidines provides a route to 2,2-disubstitution. Treatment of N-Boc-2-arylazetidines with strong bases generates an α-lithio species[5]. This regioselective functionalization is driven by the complex-induced proximity effect (CIPE), where the Boc group stabilizes the adjacent organolithium intermediate[5]. Electrophilic trapping leads to new azetidine-based peptidomimetics and 2,2-disubstituted derivatives[5].

Quantitative Data & Substrate Scope Comparison

Synthetic RouteCatalyst / ReagentsKey IntermediateSubstrate ScopeTypical YieldsPrimary Limitation
Aza Paternò-Büchi [3]Ir(III) Photocatalyst, hνTriplet Excited ImineKetone-derived sulfonylimines, styrenes40–99%Requires specific triplet energy matching
Rh-Catalyzed Stitching [4]Rh₂(OAc)₄, CsOH·H₂ORh-CarbenoidLinear 1,3-haloamines, diazo esters50–90%Diazo compound handling/dimerization
α-Lithiation [5]s-BuLi, Electrophileα-Lithio N-Boc-AzetidineN-Boc-2-arylazetidines, alkyl halides45–85%Requires pre-formed azetidine ring

Experimental Workflows and Self-Validating Protocols

Protocol A: Visible-Light-Mediated Aza Paternò-Büchi Reaction[3]
  • Preparation: In an oven-dried vial, combine the ketone-derived sulfonylimine (0.1 mmol), activated alkene (2.0 equiv), and Ir(III) photocatalyst (e.g., fac-[Ir(dFppy)3], 2 mol%) in anhydrous acetonitrile (0.1 M)[6].

  • Degassing (Critical Causality Step): Spurge the solution with Argon for 10 minutes or perform three freeze-pump-thaw cycles[6]. Causality: Molecular oxygen is a potent triplet quencher; its removal is mandatory to prevent the quenching of the excited photocatalyst, which would shut down the required Triplet Energy Transfer (EnT) pathway[7].

  • Irradiation: Seal the vial and irradiate with blue LED lamps for 16 hours at ambient temperature[6].

  • Self-Validation & Analysis: Add mesitylene as an internal standard[6]. Analyze the crude mixture via ¹H NMR. The formation of the azetidine ring is confirmed by the emergence of characteristic highly shielded ring protons (multiplets between 2.0–4.0 ppm) and the disappearance of the alkene signals.

Aza_PB A Ketone-Derived Sulfonylimine + Alkene B Ir(III) Photocatalyst (Visible Light Excitation) A->B C Triplet Energy Transfer (EnT) B->C D Excited Triplet Imine C->D Spin Inversion E [2+2] Photocycloaddition D->E Alkene Trapping F 2,2-Disubstituted Azetidine E->F Ring Closure

Mechanistic pathway of the visible-light-mediated aza Paternò-Büchi reaction.

Protocol B: Rhodium-Catalyzed N-H Insertion and Cyclization[4]
  • Carbenoid Formation & N-H Insertion: Dissolve the 1,3-haloamine (1.0 equiv) and Rh₂(OAc)₄ (1-2 mol%) in anhydrous dichloromethane.

  • Slow Addition (Critical Causality Step): Dissolve the diazo compound (2.0–2.5 equiv) in dichloromethane and add it to the reaction mixture dropwise via a syringe pump over 1 hour[4]. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, which kinetically favors the cross-reaction (N-H insertion) over undesired carbene dimerization.

  • Intramolecular Cyclization: Once N-H insertion is complete, add CsOH·H₂O to the mixture[4]. The strong base deprotonates the newly formed secondary amine, triggering an intramolecular nucleophilic displacement of the terminal halide.

  • Self-Validation & Isolation: Monitor the N-H insertion via IR spectroscopy (disappearance of the diazo stretch at ~2100 cm⁻¹). Following cyclization, validate the 2,2-disubstituted azetidine product via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, noting the diagnostic upfield shift of the carbons adjacent to the nitrogen.

Rh_Catalysis A 1,3-Haloamine + Diazo Compound B Rh(II) Carbenoid Formation (N2 Extrusion) A->B Rh2(OAc)4 C N-H Insertion Intermediate B->C Nucleophilic Attack D Base-Mediated Intramolecular Alkylation (Cyclization) C->D CsOH·H2O E 2,2-Disubstituted Azetidine D->E Halide Displacement

Workflow of Rhodium-Catalyzed N-H Insertion and Intramolecular Cyclization.

References

  • Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes. Boddy, A. J., et al. Angewandte Chemie / ResearchGate.
  • Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò-Büchi Reaction of Ketone-Derived Sulfonylimines.Journal of the American Chemical Society.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Parisi, G., et al. Chem Commun (Camb) / NIH.
  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Blackmun, D. E., et al. Semantic Scholar.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.SpringerNature.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Understanding the Hazard Profile - A Causal Analysis

The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. For [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol, we must infer its properties by examining its constituent chemical motifs.

  • The Azetidine Core: The four-membered azetidine ring is the primary source of concern. Parent azetidine is classified as a flammable liquid and is corrosive, known to cause severe skin burns and eye damage.[1][2] This high reactivity is due to significant ring strain, which makes the molecule susceptible to nucleophilic ring-opening reactions, particularly when exposed to strong acids or bases.[3] Therefore, it is critical to avoid mixing this compound's waste with incompatible materials.[3]

  • The Benzyl Moiety: The benzyl group, derived from benzyl alcohol, contributes its own set of hazards. Benzyl alcohol is harmful if swallowed or inhaled and is a known cause of serious eye irritation.[4][5][6] While not highly flammable, it is a combustible liquid with a flashpoint of approximately 101°C.[5][6]

  • The Diol Functionality: The two hydroxymethyl (-CH2OH) groups classify the compound as an alcohol, which can contribute to its overall flammability and solubility characteristics.

Part 2: Essential Pre-Disposal Safety Protocols

Before beginning any disposal-related tasks, ensure all safety measures are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and being prepared for emergencies.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE to minimize exposure risk.[3][7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.To prevent skin contact with the potentially corrosive and irritating compound.
Eye/Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes, which could cause serious damage.[2]
Protective Clothing A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection All handling should occur in a well-ventilated area, preferably inside a chemical fume hood.[3][8]To prevent inhalation of potentially harmful vapors.
Spill and Emergency Procedures

Immediate and correct action is critical in the event of a spill or exposure.

  • Spill Response:

    • Evacuate & Alert: Clear the immediate area of all non-essential personnel and inform others in the lab.[3]

    • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]

    • Contain: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial absorbent pads to contain the spill.[1][3] Do not use combustible materials like paper towels or sawdust. [7]

    • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][2]

    • Decontaminate: Clean the spill area thoroughly. A 5% acetic acid solution followed by hot water may be effective for surfaces, but always consult your institution's guidelines.[1] All cleaning materials must also be disposed of as hazardous waste.[3]

  • Exposure Response:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

    • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Part 3: Step-by-Step Disposal Workflow

The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]

Step 1: Segregation

Proper segregation is the first and most critical step to prevent dangerous reactions.

  • Keep this compound waste separate from all other chemical waste streams.[7][9]

  • Crucially, ensure this waste does not come into contact with strong acids, bases, or oxidizing agents to avoid potential violent reactions or degradation.[10]

Step 2: Containerization and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Selection: Use a chemically compatible, leak-proof waste container with a secure, screw-on cap.[3][10] High-density polyethylene (HDPE) or glass containers are appropriate choices.[3] The container should be in good condition, free of cracks or residue.[11]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][10] The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[12]

    • A clear description of the hazards: "Corrosive, Irritant, Potentially Combustible" .[10]

    • The date when the first drop of waste was added (the "accumulation start date").[3]

Step 3: Waste Accumulation and Storage
  • Carefully transfer the waste into the labeled container, ensuring the container remains closed at all times except when actively adding waste.[3][12]

  • Do not fill the container to more than 75-90% capacity to allow for vapor expansion.[9]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) .[10] This area must be:

    • At or near the point of generation.

    • A form of secondary containment (e.g., a chemical-resistant tray or cabinet).[11]

    • In a cool, dry, and well-ventilated location, away from heat, sparks, or open flames.[1][7]

Step 4: Final Disposal
  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often up to one year for partially filled containers), arrange for its disposal.[10]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.[7]

  • Provide them with the full chemical name and hazard information from the label.

Part 4: Disposal of Contaminated Materials and Empty Containers

Proper disposal extends beyond the chemical itself to include anything it has contacted.

  • Contaminated Solids: Any solid waste, such as used gloves, absorbent pads from spills, or contaminated weighing paper, must be collected separately in a clearly labeled, sealed plastic bag or container designated for chemically contaminated solid waste.[13] This container should also be marked as "Hazardous Waste" with the chemical name.

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

    • Triple Rinsing: You must rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[3]

    • Collect Rinsate: The first rinsate must be collected and disposed of as liquid hazardous chemical waste. [3][8] It should be added to your this compound waste container.

    • Subsequent Rinsates: Depending on local and institutional regulations, the second and third rinsates may also need to be collected as hazardous waste. Always consult your EHS guidelines.[3]

    • Final Disposal: Once triple-rinsed and fully dry, obliterate or deface the original label.[13] The clean container can then be disposed of as regular glass or plastic waste, or recycled according to your facility's procedures.

Part 5: Visualizations and Data Summary

Disposal Decision Workflow

G Disposal Workflow for this compound start Waste Generated: This compound liquid_waste Liquid Waste (Pure compound, solutions) start->liquid_waste solid_waste Contaminated Solids (PPE, absorbents) start->solid_waste empty_container Empty Original Container start->empty_container segregate 1. Segregate Waste (Away from acids, bases, oxidizers) liquid_waste->segregate containerize_solid Containerize & Label - Labeled bag or pail - 'Hazardous Waste' solid_waste->containerize_solid triple_rinse 1. Triple-Rinse with suitable solvent empty_container->triple_rinse containerize_liquid 2. Containerize & Label - Compatible Container (HDPE, Glass) - Affix 'Hazardous Waste' Label segregate->containerize_liquid store 3. Store Safely - In Satellite Accumulation Area (SAA) - Secondary Containment containerize_liquid->store dispose 4. Final Disposal Contact EHS or Certified Vendor store->dispose containerize_solid->dispose collect_rinsate 2. Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container 3. Dispose of Clean Container (Deface label) triple_rinse->dispose_container collect_rinsate->containerize_liquid Add rinsate to liquid waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.